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  • Product: PHA-665752-d8 Hydrate

Core Science & Biosynthesis

Foundational

Chemical structure and properties of PHA-665752-d8 hydrate

Precision Tools for c-Met Inhibitor Bioanalysis Executive Summary PHA-665752-d8 hydrate is the stable, isotopically labeled analog of PHA-665752, a potent and selective small-molecule inhibitor of the c-Met receptor tyro...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Tools for c-Met Inhibitor Bioanalysis

Executive Summary

PHA-665752-d8 hydrate is the stable, isotopically labeled analog of PHA-665752, a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. While the parent compound is a critical tool in oncology research for studying Hepatocyte Growth Factor (HGF)-driven tumorigenesis, the d8-hydrate form serves a distinct, specialized purpose: it is the Gold Standard Internal Standard (IS) for the quantitative bioanalysis of PHA-665752 via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide details the physicochemical properties, structural logic, and experimental protocols required to utilize PHA-665752-d8 hydrate effectively. It addresses the specific challenges of handling "hydrate" forms and provides a self-validating workflow for developing robust pharmacokinetic (PK) assays.

Chemical Identity & Structural Analysis

The Parent vs. The Standard

To understand the isotope, one must first define the analyte. PHA-665752 is an indolone derivative that functions as an ATP-competitive inhibitor. The "d8" designation indicates the substitution of eight hydrogen atoms (


H) with deuterium (

H), resulting in a mass shift of +8 Da.
FeatureParent: PHA-665752 Internal Standard: PHA-665752-d8
CAS Number 477575-56-7Varies by isotope batch
Formula


Mol.[1][2][3][4] Weight 641.61 g/mol ~649.66 g/mol (anhydrous basis)
Role c-Met Inhibitor (Pharmacological)Internal Standard (Analytical)
Solubility DMSO (100 mM), Insoluble in WaterDMSO (Identical profile)
The "Hydrate" Factor

The term "hydrate" indicates that water molecules are incorporated into the crystal lattice of the solid compound.

  • Implication for Weighing: You cannot assume the powder is 100% active isotope. The "Effective Molecular Weight" is higher than the theoretical anhydrous weight.

  • Correction Factor: When preparing stock solutions, the Certificate of Analysis (CoA) must be consulted for the specific water content (often expressed as % water or moles of

    
    ).
    

Mechanism of Action (Contextual Grounding)

While the d8 form is non-therapeutic, its utility is derived from the parent compound's biological activity. PHA-665752 binds to the ATP-binding pocket of the c-Met receptor, preventing autophosphorylation and downstream signaling.

Figure 1: c-Met Signaling Pathway & Inhibition Node

This diagram illustrates the signal transduction cascade blocked by PHA-665752, validating the need for precise quantification in PK/PD studies.

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Binding & Dimerization PI3K PI3K / AKT (Survival) cMet->PI3K RAS RAS / MAPK (Proliferation) cMet->RAS STAT STAT3 (Invasion) cMet->STAT ATP ATP ATP->cMet Phosphorylation (Required) PHA PHA-665752 (Inhibitor) PHA->cMet Competes with ATP (BLOCKS SIGNAL)

Caption: PHA-665752 acts as an ATP-competitive inhibitor, severing the link between HGF binding and downstream oncogenic signaling (PI3K, RAS, STAT).

Analytical Application: The LC-MS/MS Workflow

The primary application of PHA-665752-d8 is to correct for Matrix Effects (ion suppression/enhancement) and Recovery Losses during bioanalysis. Because the physicochemical properties of the d8 analog are nearly identical to the parent, they co-elute chromatographically but are distinguished by the mass spectrometer.

Why Deuterium?
  • Co-Elution: The d8 analog elutes at the exact same retention time as the analyte, experiencing the exact same matrix suppression from plasma phospholipids or salts.

  • Mass Discrimination: The +8 Da shift places the IS signal safely outside the isotopic envelope of the parent compound (M+1, M+2), preventing "crosstalk."

Figure 2: Quantitative Bioanalysis Workflow

Bioanalysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Tissue) Spike Spike IS (PHA-665752-d8) Sample->Spike Extract Protein Precipitation (Acetonitrile) Spike->Extract LC UPLC Separation (C18 Column) Extract->LC MS Mass Spec (MRM) Q1 -> Q3 LC->MS Result Quantification (Area Ratio: Analyte/IS) MS->Result

Caption: The self-validating workflow ensures that any loss of analyte during extraction is mirrored by the IS, nullifying error in the final ratio calculation.

Experimental Protocols

Stock Solution Preparation (The Critical Step)

Handling the "Hydrate" requires mathematical correction to ensure stoichiometry.

  • Calculate Adjusted Mass:

    
    
    Note: Check the CoA for the specific water content. If unknown, assume significant water weight and standardize via UV or qNMR if absolute concentration is critical.
    
  • Solvent: Dissolve in 100% DMSO . Do not use aqueous buffers for the master stock, as the compound may precipitate over time.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C or -80°C .

LC-MS/MS Method Development Strategy

Since specific MRM transitions can vary by instrument voltage, follow this optimization protocol:

Step 1: Q1 Scan (Precursor Selection)

  • Parent: Scan 600–700 Da. Expect base peak at 641.6

    
    .
    
  • IS (d8): Scan 600–700 Da. Expect base peak at 649.6

    
    .
    

Step 2: Product Ion Scan (Fragmentation)

  • Apply Collision Energy (CE) ramp (e.g., 20–50 eV).

  • Identify the most stable fragment ion.

    • Likely Fragment: Loss of the pyrrolidine moiety or cleavage at the sulfonyl group.

    • Selection Rule: Choose a fragment that retains the deuterium label for the IS channel. If the label is lost during fragmentation, the IS will mimic the parent's fragment, causing interference.

Step 3: Final MRM Setup (Example)

Compound Precursor (Q1) Product (Q3) Dwell Time
PHA-665752 641.6 Optimized Fragment 50 ms

| PHA-665752-d8 | 649.6 | Optimized Fragment (+8) | 50 ms |

Handling, Stability & Safety

  • Hygroscopicity: As a hydrate, the solid is prone to absorbing atmospheric moisture. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which alters the weighing precision.

  • Light Sensitivity: Indolone scaffolds can degrade under intense light. Perform weighing and dilution in low-light conditions or use amber glassware.

  • Solubility Limits: While soluble in DMSO, dilution into aqueous media (e.g., cell culture media or mobile phase) should be done stepwise. A final DMSO concentration <0.5% is recommended for biological assays to avoid solvent toxicity.

References

  • Christensen, J. G., et al. "A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo."[3][5] Cancer Research, vol. 63, no.[3][6] 21, 2003, pp. 7345-7355.[5]

  • MedChemExpress. "PHA-665752 Datasheet & Biological Activity." MedChemExpress, 2024.

  • Selleck Chemicals. "PHA-665752 Chemical Structure and Properties." SelleckChem, 2024.

  • BenchChem. "A Comparative Guide to Internal Standards in Analyte Detection." BenchChem Technical Guides, 2025.

  • PubChem. "Compound Summary: PHA-665752." National Library of Medicine, 2025.

Sources

Exploratory

The Architect of Cellular Destiny: A Technical Guide to the Mechanism of Action of c-Met Inhibitors in Oncology

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), form a critical sign...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), form a critical signaling axis that governs a multitude of cellular processes essential for embryonic development and tissue regeneration.[1][2] However, the aberrant activation of the HGF/c-Met pathway is a well-documented driver of oncogenesis, promoting tumor growth, invasion, and metastasis across a spectrum of human cancers.[3][4][5] This dysregulation, arising from genetic alterations such as gene amplification, mutations, and protein overexpression, has cemented c-Met as a compelling therapeutic target in oncology.[6][7][8] This guide provides an in-depth exploration of the molecular mechanisms underpinning c-Met inhibition, offering a technical resource for researchers and drug development professionals dedicated to advancing cancer therapeutics. We will dissect the various classes of c-Met inhibitors, from small-molecule tyrosine kinase inhibitors to monoclonal antibodies, and detail the experimental methodologies crucial for their characterization.

The c-Met Signaling Pathway: A Master Regulator of Cellular Behavior

The c-Met proto-oncogene, located on chromosome 7, encodes a transmembrane receptor tyrosine kinase that is the exclusive receptor for HGF.[9][10] The binding of HGF, a potent mitogen primarily secreted by mesenchymal cells, induces the dimerization of c-Met and subsequent trans-phosphorylation of key tyrosine residues within its intracellular kinase domain.[3][9] This autophosphorylation event creates a docking platform for a myriad of downstream signaling adaptors and effectors, thereby activating a complex and pleiotropic signaling network.

Key downstream pathways initiated by c-Met activation include:

  • The RAS/MAPK Pathway: This cascade, crucial for cell proliferation and differentiation, is engaged through the recruitment of the Grb2-SOS complex to the activated c-Met receptor, leading to RAS activation.[3][11]

  • The PI3K/AKT Pathway: This pathway, a central regulator of cell survival, growth, and metabolism, is activated via the recruitment of the p85 subunit of PI3K or through the GAB1 docking protein.[11]

  • The JAK/STAT Pathway: This pathway plays a significant role in cell proliferation and survival and is activated upon c-Met-mediated phosphorylation of STAT3.[11]

The orchestrated activation of these pathways bestows upon c-Met the ability to control a wide array of cellular functions, including proliferation, motility, invasion, and angiogenesis, which are all hallmarks of cancer.[3][12][13]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization P1 P cMet->P1 Autophosphorylation P2 P cMet->P2 Angiogenesis Angiogenesis cMet->Angiogenesis Grb2_SOS Grb2/SOS P1->Grb2_SOS Recruitment PI3K PI3K P2->PI3K Recruitment STAT3 STAT3 P2->STAT3 Recruitment RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Invasion Invasion STAT3->Invasion

Figure 1: The HGF/c-Met signaling pathway and its downstream effectors.

Modes of c-Met Dysregulation in Cancer

The oncogenic potential of c-Met is unleashed through various mechanisms that lead to its constitutive or aberrant activation:

  • Gene Amplification: An increased copy number of the MET gene leads to overexpression of the c-Met protein, resulting in ligand-independent signaling.[7][8]

  • MET Exon 14 Skipping Mutations: These mutations disrupt the binding site for the E3 ubiquitin ligase CBL, leading to reduced receptor degradation and prolonged signaling.[7]

  • Activating Mutations: Point mutations within the kinase domain can lead to constitutive activation of c-Met, independent of HGF binding.[14]

  • Protein Overexpression: Increased transcription of the MET gene can also lead to an abundance of the c-Met receptor on the cell surface.[7][8]

  • Autocrine and Paracrine Loops: Co-expression of HGF and c-Met by tumor cells (autocrine) or by tumor and stromal cells (paracrine) creates a self-sustaining signaling loop.[4][13]

Therapeutic Interruption: Mechanisms of c-Met Inhibitors

The central role of c-Met in driving tumorigenesis has spurred the development of a diverse arsenal of inhibitors, broadly categorized into small-molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies.[6][15]

Small-Molecule Tyrosine Kinase Inhibitors (TKIs)

These inhibitors target the intracellular kinase domain of c-Met, preventing the phosphorylation events that are critical for signal transduction. They are further classified based on their binding mode to the ATP-binding pocket.[9]

  • Type I (ATP-Competitive): These inhibitors bind to the active conformation of the c-Met kinase, directly competing with ATP. They typically adopt a U-shaped conformation within the ATP-binding site.[9][16] Examples include crizotinib and capmatinib.

  • Type II (ATP-Competitive): These inhibitors bind to an inactive "DFG-out" conformation of the kinase, where the DFG motif is flipped. This often provides a broader kinase selectivity profile.[13] An example is cabozantinib.

  • Non-ATP Competitive: A notable example is tivantinib, which binds to the inactive conformation of c-Met in a manner distinct from Type I and II inhibitors, preventing its autophosphorylation.[12][14]

TKI_Mechanism cluster_kinase c-Met Kinase Domain ATP_pocket ATP Binding Pocket Substrate Substrate ATP_pocket->Substrate ATP ATP ATP->ATP_pocket Phospho_Substrate Phosphorylated Substrate TypeI_TKI Type I TKI TypeI_TKI->ATP_pocket TypeII_TKI Type II TKI TypeII_TKI->ATP_pocket NonATP_TKI Non-ATP TKI NonATP_TKI->ATP_pocket

Figure 2: Mechanism of action of small-molecule c-Met TKIs.

Monoclonal Antibodies

These biological agents target the extracellular domain of c-Met or its ligand, HGF, thereby preventing receptor activation.[9][17]

  • Anti-c-Met Antibodies: These antibodies can function in several ways:

    • Blocking HGF Binding: By binding to the HGF-binding domain of c-Met, they physically obstruct the interaction with its ligand. Onartuzumab is an example of such an antibody.[15][17]

    • Preventing Dimerization: Some antibodies may bind to c-Met in a way that prevents the necessary dimerization for activation.

  • Anti-HGF Antibodies: These antibodies, such as rilotumumab and ficlatuzumab, bind to and neutralize circulating HGF, thereby preventing it from reaching and activating the c-Met receptor.[15]

mAb_Mechanism cluster_membrane Plasma Membrane HGF HGF cMet c-Met Receptor HGF->cMet Anti_HGF_mAb Anti-HGF mAb Anti_HGF_mAb->HGF Anti_cMet_mAb Anti-c-Met mAb Anti_cMet_mAb->cMet

Sources

Foundational

Characterization of Isotopic Enrichment in PHA-665752-d8 Hydrate: A Guide for Drug Development Professionals

An In-Depth Technical Guide Abstract The strategic incorporation of deuterium into pharmacologically active molecules represents a sophisticated approach to enhancing their pharmacokinetic profiles. PHA-665752, a potent...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The strategic incorporation of deuterium into pharmacologically active molecules represents a sophisticated approach to enhancing their pharmacokinetic profiles. PHA-665752, a potent and selective c-Met kinase inhibitor, is one such molecule where deuteration (PHA-665752-d8) can modulate its metabolic fate. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and quantifying the isotopic enrichment levels of PHA-665752-d8 hydrate. We will delve into the foundational principles of the kinetic isotope effect, detail the critical analytical methodologies for characterization, present a robust experimental protocol, and discuss the profound implications of isotopic purity on data integrity and therapeutic potential.

The Rationale for Deuteration: The Kinetic Isotope Effect in Action

The development of deuterated compounds, often termed a "deuterium switch," is predicated on a fundamental principle in physical organic chemistry: the Kinetic Isotope Effect (KIE). A carbon-deuterium (C-D) bond is inherently stronger and more stable than a carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step of metabolism will proceed more slowly when deuterium is substituted at that specific position.

For many small molecule drugs like PHA-665752, metabolic clearance is primarily mediated by the cytochrome P450 (CYP) family of enzymes. By strategically replacing hydrogen atoms at metabolically vulnerable sites with deuterium, we can retard this metabolic process. This modification can lead to significant improvements in the drug's pharmacokinetic profile, including:

  • Increased Systemic Exposure (AUC): A slower rate of metabolism results in a higher area under the plasma concentration-time curve.

  • Longer Half-life (t½): The drug persists in the body for an extended period, potentially allowing for less frequent dosing regimens.

  • Reduced Formation of Toxic Metabolites: Altering metabolic pathways can decrease the generation of harmful byproducts.

PHA-665752 inhibits the c-Met receptor tyrosine kinase, a key driver in various cancers, by blocking its catalytic activity and downstream signaling pathways, such as PI3-K/Akt and MAPK/Erk. By developing a deuterated version, the goal is to optimize its therapeutic window, enhancing efficacy and/or improving its safety profile.

Defining and Quantifying Isotopic Purity

When synthesizing a deuterated compound like PHA-665752-d8, it is practically impossible to achieve 100% isotopic purity. The final product is a mixture of molecules that are chemically identical but differ in their isotopic composition. These are known as isotopologues .

  • Isotopic Enrichment: This term refers to the percentage of a specific isotope (e.g., deuterium) at a given labeled position within a molecule. For instance, a starting material with "99.5% D enrichment" means that for any specific labeled position, there is a 99.5% probability of finding a deuterium atom and a 0.5% chance of finding a hydrogen atom.

  • Species Abundance: This describes the percentage of the total molecular population that has a specific, complete isotopic composition. For a d8 compound, this would be the percentage of molecules containing exactly eight deuterium atoms (d8), seven deuterium atoms (d7), and so on.

Accurately determining the isotopic enrichment and the distribution of isotopologues is paramount. It is essential for validating the synthesis, ensuring batch-to-batch consistency, and is a prerequisite for reliable quantitative analysis, especially when the deuterated compound is used as an internal standard in mass spectrometry-based assays.

Core Analytical Techniques for Isotopic Characterization

A multi-pronged analytical approach is necessary to provide a complete and accurate picture of a deuterated compound's isotopic profile. The two cornerstone techniques are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy, which offer complementary information.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining isotopic enrichment by separating ions based on their mass-to-charge (m/z) ratio. High-resolution mass spectrometry (HR-MS), particularly with Orbitrap or Time-of-Flight (TOF) analyzers, is indispensable as it can resolve the individual isotopologue peaks that are separated by only a single Dalton.

  • Principle: The mass difference between hydrogen (¹H) and deuterium (²H) allows MS to distinguish between PHA-665752 (d0) and its deuterated isotopologues (d1 through d8). By analyzing the full scan mass spectrum, we can observe a cluster of peaks corresponding to this distribution.

  • Application: The relative intensity of each peak in the isotopic cluster is used to calculate the abundance of each isotopologue. After correcting for the natural abundance of isotopes like ¹³C, ¹⁵N, and ¹⁸O, the overall isotopic enrichment can be accurately determined. Coupling liquid chromatography with MS (LC-MS) is crucial for separating the analyte from impurities or complex biological matrices before analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for verifying the precise location of isotopic labels and confirming the overall structural integrity of the molecule.

  • Principle: NMR distinguishes nuclei based on their spin properties in a magnetic field. Since proton (¹H) and deuterium (²H) have different nuclear spins, they produce distinct NMR signals.

  • Application:

    • Quantitative ¹H-NMR (qNMR) is exceptionally precise for measuring the small amounts of residual hydrogen in a highly deuterated sample. By comparing the integration of these residual proton signals to a known internal standard, the overall isotopic enrichment can be calculated with high accuracy.

    • ²H-NMR can be used to directly observe the deuterium signals, confirming their presence at the expected positions.

    • Comparing the ¹H and ¹³C NMR spectra of the deuterated compound to its non-deuterated analog confirms that the deuteration process did not alter the core molecular structure.

Expected Isotopic Distribution of PHA-665752-d8 Hydrate

The actual isotopic purity of a synthesized batch of PHA-665752-d8 will depend on the enrichment of the deuterated reagents and the specifics of the synthetic route. However, for a high-quality standard intended for pharmaceutical research, isotopic enrichment is typically expected to be >98%.

The distribution of isotopologues follows a statistical binomial expansion. For a molecule with eight potential deuteration sites (n=8) and an isotopic enrichment of 99.0% D at each site, the theoretical species abundance can be calculated. The table below illustrates this theoretical distribution.

IsotopologueNumber of Deuterium AtomsTheoretical Species Abundance (%)
d8892.27
d777.46
d660.26
d55<0.01
d44<0.01
d33<0.01
d22<0.01
d11<0.01
d00<0.01
Table 1: Theoretical isotopologue distribution for a d8 compound with 99.0% isotopic enrichment at each labeled position. Note that the actual measured distribution can be influenced by the synthesis process.

Experimental Protocol: LC-HRMS for Isotopic Enrichment Determination

This section provides a detailed, self-validating protocol for determining the isotopic enrichment of PHA-665752-d8 hydrate using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Workflow Diagram

Isotopic_Enrichment_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing & Calculation Prep_d8 Dissolve PHA-665752-d8 in suitable solvent LC_Sep Chromatographic Separation (UHPLC) Prep_d8->LC_Sep Prep_d0 Dissolve non-labeled PHA-665752 (d0) standard Prep_d0->LC_Sep MS_Acq HR-MS Data Acquisition (Full Scan, High Resolution) LC_Sep->MS_Acq Analyte Elution Extract_d0 Extract & Integrate d0 Spectrum (Correction Factor) MS_Acq->Extract_d0 Extract_d8 Extract & Integrate d8 Isotopologue Cluster MS_Acq->Extract_d8 Correct Correct for Natural Isotope Abundance Extract_d0->Correct Use d0 data Extract_d8->Correct Calculate Calculate Isotopic Purity & Enrichment Correct->Calculate

Exploratory

Topic: The Quintessential Role of Deuterated PHA-665752 in Modern Bioanalysis

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Foreword: From Mechanism to Measurement As a Senior Application Scientist, my experience is rooted in the pragmatic chall...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Foreword: From Mechanism to Measurement

As a Senior Application Scientist, my experience is rooted in the pragmatic challenges of drug quantification. We operate at the intersection of pharmacology and analytical chemistry, where understanding a compound's biological action is only as valuable as our ability to measure it accurately. PHA-665752, a selective and potent ATP-competitive inhibitor of the c-Met kinase, represents a significant therapeutic candidate.[1][2] Its mechanism, which involves disrupting the HGF/c-Met signaling axis, has shown potential in inhibiting tumor cell growth, motility, and invasion.[3][4] However, to translate this potential into clinical reality, we require bioanalytical methods that are not just sensitive, but unequivocally robust and reliable. This guide delves into the core of achieving that reliability: the strategic use of deuterated PHA-665752 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. We will move beyond mere protocol and explore the fundamental causality that makes this approach the gold standard in regulated bioanalysis.

The Analytical Imperative: Overcoming the Matrix Effect

The central challenge in bioanalysis is the inherent complexity of the biological matrix—be it plasma, urine, or tissue homogenate.[5] These matrices are a cocktail of endogenous components: salts, lipids, proteins, and metabolites.[6] When an analyte like PHA-665752 is ionized in a mass spectrometer's source (typically by electrospray ionization, or ESI), these co-eluting matrix components compete for ionization or otherwise interfere with the process.[7][8] This phenomenon, known as the matrix effect , can unpredictably suppress or enhance the analyte's signal, leading to significant errors in quantification.[5][9]

The Gold Standard Solution: Stable Isotope Dilution with Deuterated PHA-665752

An internal standard (IS) is a compound added at a fixed concentration to every sample, calibrator, and quality control (QC) sample before processing.[11] The ideal IS behaves identically to the analyte throughout the entire analytical workflow. By measuring the peak area ratio of the analyte to the IS, we can normalize for variability.

While structurally similar analog compounds can be used as an IS, the undisputed best practice, recommended by regulatory bodies like the FDA and EMA, is the use of a stable isotope-labeled (SIL) version of the analyte.[10][12][13] Deuterated PHA-665752 is a SIL-IS where several hydrogen atoms have been replaced by their stable, heavier isotope, deuterium.

Why is this the superior approach?

  • Physicochemical Equivalence: Deuterated PHA-665752 has virtually identical polarity, pKa, and solubility to the non-labeled analyte.[14][15] This ensures it co-elutes chromatographically and experiences the exact same extraction recovery and, most critically, the same degree of ion suppression or enhancement at the same moment in time.[10][11]

  • Mass Distinguishability: The increase in mass due to deuterium incorporation (typically 3 or more mass units to avoid isotopic crosstalk) allows the mass spectrometer to easily differentiate the analyte from the internal standard.[11]

This principle, known as stable isotope dilution, is the cornerstone of robust quantitative bioanalysis. The deuterated IS acts as a perfect proxy, correcting for any variations during sample preparation and ionization.[14][16]

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Quantification Quantification Sample Biological Sample (Analyte = A) Spike Add Deuterated IS (IS = A*) Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract LC LC Separation (A and A* co-elute) Extract->LC MS MS Detection (Measures Area A, Area A*) LC->MS Suppression Matrix Effect (Suppresses both A and A* equally) Ratio Calculate Ratio (Area A / Area A*) MS->Ratio CalCurve Plot Ratio vs. Concentration (Calibration Curve) Ratio->CalCurve Result Determine Unknown Concentration Ratio->Result Ratio remains constant, ensuring accuracy CalCurve->Result Suppression->MS

Caption: Principle of Bioanalysis with a Deuterated Internal Standard.

Experimental Workflow: A Validated Method for PHA-665752

This section outlines a detailed, self-validating protocol for the quantification of PHA-665752 in human plasma using its deuterated analog.

Materials and Reagent Preparation
  • Reference Standards: PHA-665752 and Deuterated PHA-665752 (d-PHA-665752, e.g., with 6 deuterium atoms, d6). Purity should be >98%.

  • Solvents: HPLC-grade or MS-grade acetonitrile, methanol, and water. Formic acid (LC-MS grade).

  • Biological Matrix: Pooled, blank human plasma (K2-EDTA anticoagulant).

  • Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of PHA-665752 and d6-PHA-665752 into separate volumetric flasks.

    • Dissolve in a suitable solvent (e.g., DMSO or methanol) to create 1 mg/mL primary stock solutions. Store at -20°C or below.

  • Working Solutions:

    • Prepare serial dilutions of the PHA-665752 stock solution with 50:50 acetonitrile:water to create calibration standard (CS) and quality control (QC) spiking solutions.

    • Prepare a working internal standard (WIS) solution by diluting the d6-PHA-665752 stock solution to a fixed concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.

LC-MS/MS Instrumentation and Optimization

The system typically comprises a UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

  • Analyte Infusion: Infuse a dilute solution of PHA-665752 and d6-PHA-665752 directly into the mass spectrometer to optimize MS parameters.

  • Ionization Mode: Electrospray ionization in positive mode (ESI+) is typical for molecules of this class.

  • MRM Transition Selection: Identify the most intense and stable precursor-to-product ion transitions for both the analyte and the IS. This forms the basis of a highly selective Multiple Reaction Monitoring (MRM) assay.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
PHA-665752 641.6e.g., 250.1100e.g., 35
d6-PHA-665752 647.6e.g., 256.1100e.g., 35
Caption: Example Mass Spectrometry MRM Parameters.
  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a common choice for small molecule analysis.[17]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A rapid gradient from low %B to high %B ensures the analyte is eluted as a sharp peak, minimizing run time.

    • Flow Rate: e.g., 0.4 mL/min

    • Column Temperature: e.g., 40 °C

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a fast and effective method for cleaning up plasma samples for small molecule analysis.[18][19]

  • Aliquot: Pipette 50 µL of study samples, calibration standards, or QCs into a 96-well plate or microcentrifuge tubes.

  • Spike IS: Add 25 µL of the working internal standard solution (WIS) to all wells except for "double blank" samples (which receive blank diluent). This early addition is critical for the IS to track the analyte through the entire process.

  • Precipitate: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. The 3:1 ratio of organic solvent to plasma is a robust starting point for efficient protein removal.

  • Vortex: Mix thoroughly for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the plate/tubes at high speed (e.g., 4000 g for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Transfer & Inject: Carefully transfer the supernatant to a clean plate or vials and inject a small volume (e.g., 2-5 µL) into the LC-MS/MS system.

Start Start: 50 µL Plasma Sample Spike Add 25 µL Working IS Solution Start->Spike Precipitate Add 150 µL Cold Acetonitrile Spike->Precipitate Vortex Vortex 2 minutes Precipitate->Vortex Centrifuge Centrifuge 4000g, 10 min Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject on LC-MS/MS Transfer->Inject

Caption: Sample Preparation Workflow via Protein Precipitation.

Method Validation: The Foundation of Trustworthiness

A bioanalytical method is not fit for purpose until it has been rigorously validated according to regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance or the ICH M10 guideline.[13][20][21][22] The use of deuterated PHA-665752 is central to successfully passing these validation tests.

Validation ParameterPurposeTypical Acceptance Criteria (FDA/ICH M10)
Selectivity Ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS.[12]
Matrix Effect Assess the suppressive or enhancing effect of the matrix from different sources on the analyte's signal.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15% across at least 6 lots of matrix.
Calibration Curve Define the relationship between concentration and response ratio.At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).[21]
Accuracy & Precision Determine the closeness of measured concentrations to the nominal value and the degree of scatter.For QC samples at 4 levels (LLOQ, Low, Mid, High), mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (CV) should be ≤ 15% (≤ 20% at LLOQ).
Stability Ensure the analyte is stable throughout the sample lifecycle.Mean concentration of stability QCs must be within ±15% of nominal concentration. Assessed for Freeze-Thaw, Bench-Top, Autosampler, and Long-Term storage.[19]
Dilution Integrity Verify that samples with concentrations above the ULOQ can be diluted with blank matrix and still be quantified accurately.Accuracy and precision of diluted QCs must be within ±15%.

Conclusion: The Indispensable Role of Deuteration

In the rigorous field of bioanalysis, accuracy and precision are not aspirational goals; they are absolute requirements. The use of deuterated PHA-665752 as an internal standard is not merely a technical convenience but a fundamental component of a scientifically sound and defensible bioanalytical method. By perfectly mimicking the analyte's behavior from the moment of collection to the point of detection, it effectively neutralizes the unpredictable and pervasive influence of the matrix effect. This stable isotope dilution strategy ensures that the data generated is a true reflection of the analyte's concentration in the biological system, providing the high-quality, reliable pharmacokinetic data essential for advancing promising therapeutics like PHA-665752 through drug development.

References

  • Mass Spectrometry In Bioanalysis: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) . Agno Pharmaceuticals. Available from: [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results . ResolveMass Laboratories Inc. Available from: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis . National Institutes of Health (NIH). Available from: [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. Available from: [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring . National Institutes of Health (NIH). Available from: [Link]

  • A selective small molecule inhibitor of c-Met, PHA-665752, reverses lung premalignancy induced by mutant K-ras . National Institutes of Health (NIH). Available from: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . ResolveMass Laboratories Inc. Available from: [Link]

  • Deuterated internal standards and bioanalysis . AptoChem. Available from: [Link]

  • The Value of Deuterated Internal Standards . KCAS Bio. Available from: [Link]

  • Bioanalytical Method Validation Guidance for Industry . U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Chromatographic bioanalytical assays for targeted covalent kinase inhibitors and their metabolites . DSpace@Utrecht University Repository. Available from: [Link]

  • PHA665752, a small-molecule inhibitor of c-Met, inhibits hepatocyte growth factor-stimulated migration and proliferation of c-Met-positive neuroblastoma cells . National Institutes of Health (NIH). Available from: [Link]

  • Deuterated Standards for LC-MS Analysis . ResolveMass Laboratories Inc. Available from: [Link]

  • Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry . PubMed. Available from: [Link]

  • An Overview of Analytical and Bioanalytical Techniques for the determination of Tyrosine Kinase Inhibitors . ResearchGate. Available from: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry . U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Development and validation of a new bioanalytical method for quantification of CDK4/6 inhibitor in Spiked Human Plasma by HPLC-UV . Current Issues in Pharmacy and Medical Sciences. Available from: [Link]

  • PHA-665752's Antigrowth and Proapoptotic Effects on HSC-3 Human Oral Cancer Cells . MDPI. Available from: [Link]

  • An Overview of Analytical and Bioanalytical Techniques for the determination of Tyrosine Kinase Inhibitors . Research Journal of Pharmacy and Technology. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation . ResolveMass Laboratories Inc. Available from: [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available . Bioanalysis Zone. Available from: [Link]

  • Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy . Annals of Clinical Pathology. Available from: [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape . Waters Corporation. Available from: [Link]

  • Synthesis of deuterium-labeled crizotinib, a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) . PubMed. Available from: [Link]

  • Synthesis of deuterated γ-linolenic acid and application for biological studies: metabolic tuning and Raman imaging . Royal Society of Chemistry. Available from: [Link]

Sources

Foundational

CAS number and identifiers for PHA-665752-d8 hydrate

Classification: Stable Isotope Labeled Internal Standard (SIL-IS) Primary Application: Bioanalysis (LC-MS/MS), c-Met Inhibitor Quantification Version: 2.0 | Status: Active Executive Summary PHA-665752-d8 hydrate is the d...

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Stable Isotope Labeled Internal Standard (SIL-IS) Primary Application: Bioanalysis (LC-MS/MS), c-Met Inhibitor Quantification Version: 2.0 | Status: Active

Executive Summary

PHA-665752-d8 hydrate is the deuterated isotopologue of PHA-665752, a potent, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. This compound serves as a critical Internal Standard (IS) in pharmacokinetic (PK) and pharmacodynamic (PD) studies. Its primary utility lies in normalizing matrix effects, recovery variances, and ionization suppression during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of PHA-665752 in biological matrices (plasma, tumor homogenates).

Key Technical Differentiator: The "hydrate" designation implies variable water content in the crystal lattice. Unlike the anhydrous parent, the d8-hydrate requires specific handling protocols to ensure accurate molarity during stock solution preparation.

Chemical Identity & Nomenclature

Due to the specialized nature of stable isotope standards, a unique CAS number is often not assigned to the specific salt/hydrate/isotope combination. The industry standard is to reference the parent CAS with specific isotopic modifiers.

Identifiers
ParameterDetail
Parent Compound PHA-665752
Parent CAS Number 477575-56-7
d8-Hydrate CAS Not Formally Assigned (Referenced as 477575-56-7-d8)
Chemical Name (3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylene]-1,3-dihydro-2H-indol-2-one-d8 hydrate
Molecular Formula C₃₂H₂₆D₈Cl₂N₄O₄S[1][2][3][4][5][6][7][8][9][10] • xH₂O
Molecular Weight 649.66 g/mol (Anhydrous basis) + Water Mass
Isotopic Purity Typically ≥ 99% Deuterium incorporation
Solubility DMSO (up to 100 mM), Ethanol (low), Insoluble in water
Structural Logic & Isotopic Labeling

The "-d8" suffix indicates the replacement of 8 hydrogen atoms with deuterium (


H). These labels are strategically placed on metabolically stable positions—typically the pyrrolidine rings or methyl groups—to prevent "back-exchange" with the solvent protons during extraction or chromatography.

ChemicalStructure Parent PHA-665752 (Parent) C32H34Cl2N4O4S MW: 641.61 Labeling Deuteration Process (H -> D Exchange) Parent->Labeling d8_Product PHA-665752-d8 C32H26D8Cl2N4O4S MW: 649.66 (+8 Da) Labeling->d8_Product Hydration Hydration (+ xH2O) d8_Product->Hydration Final PHA-665752-d8 Hydrate Variable MW Requires CoA Correction Hydration->Final

Figure 1: Structural relationship between the parent c-Met inhibitor and the deuterated hydrate standard.

Technical Specifications & Handling

The "Hydrate" Factor: Gravimetric Correction

Crucial Protocol: The presence of water molecules (xH₂O) means the formula weight on the bottle label (often just the anhydrous MW) does not match the actual mass of the solid. You must calculate the adjusted weight using the water content listed on the Certificate of Analysis (CoA).

Correction Formula:



Storage & Stability[1]
  • Solid State: Store at -20°C . Hygroscopic; keep desiccated.

  • Stock Solution (DMSO): Stable at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

  • Light Sensitivity: Indolin-2-one derivatives can be light-sensitive. Protect from direct light during weighing and storage.

Experimental Application: LC-MS/MS Quantification

In drug development, PHA-665752-d8 is used to quantify the parent drug in plasma. The deuterium label provides a mass shift (+8 Da) that separates the IS from the analyte in the mass spectrometer while retaining identical chromatographic retention time.

Workflow Overview

The following diagram outlines the validated bioanalytical workflow for processing plasma samples using PHA-665752-d8 as the internal standard.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Tumor Lysate) Precipitation Protein Precipitation (Acetonitrile/Methanol) Sample->Precipitation IS_Spike Spike IS (PHA-665752-d8) IS_Spike->Precipitation Normalizes Extraction Centrifuge Centrifugation (15,000 x g, 10 min) Precipitation->Centrifuge Injection Inject Supernatant Centrifuge->Injection Separation LC Separation (C18 Column, Gradient) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Result Quantification (Ratio: Analyte Area / IS Area) Detection->Result

Figure 2: Bioanalytical workflow utilizing PHA-665752-d8 to normalize extraction efficiency and matrix effects.

Mass Spectrometry Transitions (MRM)

When setting up the Triple Quadrupole (QqQ) method, monitor the following transitions (example values, optimization required per instrument):

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
PHA-665752 641.2 [M+H]⁺309.1~35
PHA-665752-d8 649.2 [M+H]⁺309.1 (or d-labeled fragment)~35

Note: The +8 Da shift must be maintained in the precursor. If the product ion fragment contains the deuterated portion, its mass will also shift. If the label is lost in fragmentation, the product ion will match the parent.

Biological Context: Mechanism of Action

While the d8 variant is an analytical tool, understanding the parent compound's biology is essential for safety and study design.

  • Target: c-Met (Hepatocyte Growth Factor Receptor).[2][3][7]

  • Activity: ATP-competitive inhibition (

    
     = 4 nM; 
    
    
    
    = 9 nM).[2][7]
  • Selectivity: >50-fold selective for c-Met over other RTKs (e.g., EGFR, PDGFR).

  • Phenotype: Inhibits HGF-mediated cell scattering, proliferation, and invasion in gastric and lung cancer models.[7]

References

  • Christensen, J. G., et al. (2003).[1][7] "A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo."[1][7][9] Cancer Research, 63(21), 7345-7355.[7] Link

  • Smolen, G. A., et al. (2006). "Amplification of MET may identify a subset of cancers with extreme sensitivity to the selective tyrosine kinase inhibitor PHA-665752."[9] Proceedings of the National Academy of Sciences, 103(7), 2316-2321. Link

  • ClearSynth. (n.d.). "PHA-665752-d8 Hydrate Product Page." ClearSynth Catalog, CS-T-99894. Link

  • Cayman Chemical. (n.d.). "PHA-665752 Product Information." Cayman Chemical. Link

  • Tocris Bioscience. (n.d.).[9] "PHA 665752 Technical Data." Tocris. Link

Sources

Protocols & Analytical Methods

Method

LC-MS/MS protocol for quantifying PHA-665752 using d8 internal standard

Application Note: High-Sensitivity LC-MS/MS Protocol for the Quantification of PHA-665752 in Plasma Abstract This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Protocol for the Quantification of PHA-665752 in Plasma

Abstract

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of PHA-665752, a potent and selective c-Met inhibitor, in biological matrices. Utilizing a stable isotope-labeled internal standard (PHA-665752-d8), this method is designed to meet the rigorous requirements of pharmacokinetic (PK) profiling and drug development. The protocol emphasizes "self-validating" accuracy through strict Quality Control (QC) acceptance criteria and follows FDA Bioanalytical Method Validation guidelines.

Introduction

PHA-665752 is an ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase (HGFR).[1] Dysregulation of c-Met signaling is implicated in tumor growth, angiogenesis, and metastasis in various cancers, including non-small cell lung cancer (NSCLC) and gastric carcinoma.

Accurate quantification of PHA-665752 in plasma is critical for establishing pharmacokinetic/pharmacodynamic (PK/PD) correlations. Due to the compound's nanomolar potency (IC50 ~9 nM), bioanalytical methods must achieve high sensitivity (sub-ng/mL range) while maintaining selectivity against complex biological matrices.

Mechanism of Action & Biological Context: The following pathway diagram illustrates the specific signaling node targeted by PHA-665752, highlighting the downstream effectors (PI3K/Akt, RAS/MAPK) whose modulation confirms target engagement.

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Binding Phos Autophosphorylation (Y1234/Y1235) cMet->Phos Activation PHA PHA-665752 (Inhibitor) PHA->cMet Inhibits Adaptors Adaptor Proteins (GAB1, GRB2) Phos->Adaptors PI3K PI3K / Akt Pathway Adaptors->PI3K MAPK RAS / MAPK Pathway Adaptors->MAPK STAT STAT3 Signaling Adaptors->STAT Outcome Cell Proliferation, Motility, Survival PI3K->Outcome MAPK->Outcome STAT->Outcome

Figure 1: c-Met Signaling Pathway and PHA-665752 Mechanism of Action.

Method Development Strategy

The design of this protocol is governed by the physicochemical properties of PHA-665752:

  • Chemical Nature: Indolin-2-one derivative with a basic pyrrolidine side chain.

  • Ionization: The tertiary amines in the pyrrolidine tail facilitate strong protonation, making Positive Electrospray Ionization (+ESI) the optimal mode.

  • Internal Standard (IS): A deuterated analog, PHA-665752-d8 , is selected to compensate for matrix effects, extraction efficiency, and ionization variability. The d8 label is ideally located on the stable indole or dichlorophenyl core to prevent deuterium exchange.

Materials and Reagents

  • Analyte: PHA-665752 (Purity >98%).[1]

  • Internal Standard: PHA-665752-d8 (Custom synthesis or commercial equivalent).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Matrix: Drug-free K2EDTA Human or Rat Plasma.

Experimental Protocol

Stock and Working Solutions
  • Stock Solution (1 mg/mL): Dissolve 1 mg of PHA-665752 in 1 mL of DMSO. Note: Sonicate if necessary.

  • IS Stock (1 mg/mL): Dissolve PHA-665752-d8 in DMSO.

  • Working Standard Solutions: Serially dilute the Stock with 50:50 ACN:Water to generate calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • IS Working Solution: Dilute IS Stock to a fixed concentration (e.g., 200 ng/mL) in 100% ACN. This solution also serves as the protein precipitation agent.

Sample Preparation (Protein Precipitation)

This method uses a "crash" protocol to maximize throughput while removing plasma proteins.

  • Aliquot: Transfer 50 µL of plasma sample (or spiked standard/QC) into a 96-well plate or 1.5 mL centrifuge tube.

  • Precipitation: Add 150 µL of the IS Working Solution (ACN containing PHA-665752-d8) to each sample.

    • Ratio: 1:3 (Plasma:Organic) ensures sufficient protein removal.

  • Vortex: Mix vigorously for 2 minutes to ensure complete interaction.

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to a clean 96-well plate.

  • Dilution (Optional): If peak shapes are poor due to high organic content, dilute the supernatant 1:1 with 0.1% Formic Acid in Water before injection.

LC-MS/MS Conditions

Liquid Chromatography Parameters:

  • System: UHPLC (e.g., Agilent 1290, Waters ACQUITY).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm). Why? High surface area for retention of the hydrophobic core, stable at high pH if needed, though acidic is used here.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mobile Phases:

  • A: 0.1% Formic Acid in Water.[2]

  • B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10 Initial equilibration
0.50 10 Load/Desalt
3.00 95 Elution of PHA-665752
4.00 95 Wash
4.10 10 Re-equilibration

| 5.00 | 10 | End of Run |

Mass Spectrometry Parameters:

  • Source: Electrospray Ionization (ESI), Positive Mode.[3]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 500°C.

  • MRM Transitions:

    • Note: Transitions must be optimized for the specific instrument (Collision Energy - CE, Declustering Potential - DP).

AnalytePrecursor Ion (m/z)Product Ion (m/z)TypeDwell (ms)
PHA-665752 641.2 [M+H]+340.1Quantifier50
PHA-665752 641.2 [M+H]+153.1Qualifier50
PHA-665752-d8 649.2 [M+H]+340.1*Internal Std50

*Representative transitions based on fragmentation of the sulfonyl/indolinone core. Crucial Step: Perform a Product Ion Scan on your specific instrument to identify the most abundant fragment.[4]

Workflow Visualization

The following diagram outlines the logical flow of the bioanalytical method, from sample collection to data output.

Bioanalytical_Workflow Sample Plasma Sample (50 µL) IS_Add Add IS + ACN (150 µL) Sample->IS_Add Vortex Vortex & Centrifuge (PPT) IS_Add->Vortex Supernatant Supernatant Collection Vortex->Supernatant LC UHPLC Separation (C18 Gradient) Supernatant->LC MS MS/MS Detection (ESI+ MRM) LC->MS Data Quantification (Peak Area Ratio) MS->Data

Figure 2: Sample Preparation and Analysis Workflow.

Method Validation (Trustworthiness & Integrity)

To ensure the data is reliable for regulatory submission, the method must be validated according to FDA Bioanalytical Method Validation Guidance (2018) .

1. Linearity & Range:

  • Requirement: Calibration curve must include a blank, a zero (IS only), and at least 6 non-zero standards.

  • Acceptance: Back-calculated concentrations must be within ±15% of nominal (±20% for LLOQ).

  • Target Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

2. Accuracy & Precision (QC Samples):

  • QC Levels: Low (3x LLOQ), Mid (~50% range), High (~75% range).

  • Replicates: n=5 per level.

  • Criteria: Mean accuracy within ±15%; CV% <15%.

3. Matrix Effect & Recovery:

  • Compare the peak area of PHA-665752 spiked post-extraction into blank plasma extract vs. neat solution.

  • IS Correction: The d8-IS should exhibit a similar matrix effect profile, ensuring the ratio remains constant even if absolute signal is suppressed.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity Ion suppression or poor ionization.Switch to Methanol in mobile phase; Check source cleanliness; Increase injection volume.
Peak Tailing Interaction with silanols on column.Ensure Mobile Phase contains acid (0.1% FA); Use a high-quality end-capped C18 column.
Carryover Analyte sticking to injector needle.Use a strong needle wash (e.g., 50:50:0.1 ACN:MeOH:FA).
Non-Linearity Detector saturation at high conc.Use a less abundant isotope transition or dilute high-concentration samples.

References

  • Christensen, J. G., et al. (2003). "A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo."[1][5] Cancer Research.[5][6] Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[7] Link

  • MedChemExpress. "PHA-665752 Product Information & Chemical Properties." Link

  • SelleckChem. "PHA-665752 c-Met Inhibitor: Biological Activity and Protocols." Link

Sources

Application

Application Note: A Robust Method for the Quantification of PHA-665752 in Human Plasma using Solid-Phase Extraction and LC-MS/MS with a Custom Synthesized Deuterated Internal Standard

Abstract This application note details a comprehensive and robust method for the extraction and quantification of PHA-665752, a potent c-Met inhibitor, in human plasma.[1][2] To achieve the highest level of accuracy and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive and robust method for the extraction and quantification of PHA-665752, a potent c-Met inhibitor, in human plasma.[1][2] To achieve the highest level of accuracy and precision, this protocol employs a stable isotope-labeled internal standard, specifically a deuterated analog of PHA-665752 (PHA-665752-dn), which necessitates custom synthesis. The sample preparation utilizes a mixed-mode solid-phase extraction (SPE) methodology for effective analyte purification from the complex plasma matrix. Subsequent analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode, providing excellent sensitivity and selectivity. This document provides a step-by-step guide for researchers, scientists, and drug development professionals, covering sample preparation, analytical conditions, and method validation in accordance with regulatory guidelines.

Introduction

PHA-665752 is a selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase, a key driver in various oncogenic processes.[1][3] Its therapeutic potential is under investigation, making the accurate determination of its concentration in biological matrices, such as plasma, critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies. These studies are fundamental in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, which are essential for successful clinical development.[4]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and wide dynamic range.[5] However, the complexity of biological matrices like plasma can introduce significant variability from ion suppression or enhancement, and inconsistencies in sample preparation. To mitigate these matrix effects and ensure data integrity, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. A deuterated internal standard is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences similar ionization effects, thus providing the most accurate correction for analytical variability.[4]

The Critical Role of a Deuterated Internal Standard

The use of a deuterated internal standard is paramount for a robust bioanalytical method. By introducing a known amount of the deuterated standard into the plasma sample at the initial stage of preparation, it acts as a "chaperone" for the analyte throughout the entire analytical process. Any loss of PHA-665752 during extraction, or variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated internal standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly accurate and precise quantification.

Custom Synthesis of PHA-665752-dn

Given the absence of a commercially available deuterated PHA-665752, custom synthesis is a necessary first step. Several reputable vendors specialize in the synthesis of stable isotope-labeled compounds and can be contracted for this purpose. When commissioning the synthesis, it is crucial to specify the desired level of deuteration and the position of the deuterium atoms. Ideally, the deuterium labels should be placed on a part of the molecule that is not susceptible to metabolic exchange.

Experimental Protocol

Materials and Reagents
  • PHA-665752 reference standard (purity >98%)

  • Custom synthesized PHA-665752-dn (isotopic and chemical purity >98%)

  • Human plasma (with K2EDTA as anticoagulant)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide (ACS grade)

  • Oasis MCX µElution Plate (Waters, Part No: 186001830BA or similar)

  • 96-well collection plates

  • Sealing mats

Plasma Sample Preparation: Solid-Phase Extraction (SPE)

For the selective extraction of the basic compound PHA-665752 from plasma, a mixed-mode cation exchange (MCX) SPE sorbent is recommended. This approach combines reversed-phase and strong cation exchange retention mechanisms for superior cleanup of complex biological samples.

Step-by-Step SPE Protocol:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Vortex mix the plasma samples to ensure homogeneity.

    • In a 96-well plate, add 100 µL of plasma sample.

    • Spike 10 µL of the working solution of PHA-665752-dn into each plasma sample (except for blank matrix samples).

    • Add 100 µL of 4% phosphoric acid in water to each well and vortex mix for 30 seconds. This step disrupts protein binding and ensures the analyte is in the correct protonation state for binding to the SPE sorbent.

  • SPE Cartridge Conditioning:

    • Place the Oasis MCX µElution plate on a vacuum manifold.

    • Condition the wells with 200 µL of methanol.

    • Equilibrate the wells with 200 µL of water. Do not allow the wells to dry out before loading the sample.

  • Sample Loading:

    • Load the pre-treated plasma samples onto the conditioned SPE plate.

    • Apply a gentle vacuum to slowly draw the samples through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing Steps:

    • Wash the wells with 200 µL of 2% formic acid in water. This removes hydrophilic interferences.

    • Wash the wells with 200 µL of methanol. This step removes lipids and other non-polar interferences.

  • Elution:

    • Place a clean 96-well collection plate inside the vacuum manifold.

    • Elute PHA-665752 and its deuterated internal standard with 2 x 50 µL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the analyte, disrupting its interaction with the cation exchange sorbent.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Seal the collection plate and vortex for 30 seconds before placing it in the autosampler for LC-MS/MS analysis.

Diagram of the Solid-Phase Extraction Workflow

SPE_Workflow cluster_PreTreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction (Oasis MCX) cluster_PostElution Post-Elution Plasma 100 µL Plasma IS Spike with PPHA-665752-dn IS Plasma->IS Acid Add 4% H3PO4 IS->Acid Condition Condition: Methanol & Water Acid->Condition Load Load Sample Condition->Load Wash1 Wash 1: 2% Formic Acid Load->Wash1 Wash2 Wash 2: Methanol Wash1->Wash2 Elute Elute: 5% NH4OH in Methanol Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis

Caption: Workflow for the extraction of PHA-665752 from plasma.

LC-MS/MS Analysis

The analysis of the extracted samples is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Liquid Chromatography Parameters (Suggested Starting Conditions):

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate

Mass Spectrometry Parameters:

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.

  • Determining MRM Transitions:

    • Precursor Ion (Q1): The precursor ion for PHA-665752 is the [M+H]⁺ ion. Based on its molecular weight of 641.61 g/mol , the expected m/z for the singly charged precursor ion is approximately 642.6.[2][3] The exact m/z should be confirmed by infusing a standard solution of PHA-665752 into the mass spectrometer. The precursor ion for the deuterated internal standard will be [M+n+H]⁺, where 'n' is the number of deuterium atoms incorporated.

    • Product Ion (Q3) and Collision Energy (CE): To determine the most abundant and stable product ions, a product ion scan of the selected precursor ion is performed. The collision energy is ramped to find the optimal value that produces the highest intensity for the selected product ions. Typically, two to three product ions are monitored for each analyte for quantification and qualification purposes.

Suggested MRM Transitions (to be optimized):

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
PHA-665752~642.6To be determinedTo be determined
PHA-665752-dn~642.6 + nTo be determinedTo be determined

Bioanalytical Method Validation

The developed method must be validated according to the guidelines set by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6] The following parameters should be assessed:

Table 1: Key Bioanalytical Method Validation Parameters

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing at least six different blank plasma lots.No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is generated using at least six non-zero standards.Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). Assessed at LLOQ, LQC, MQC, and HQC levels.For QC samples, the mean concentration should be within ±15% of the nominal value (±20% at LLOQ), and the precision (%CV) should not exceed 15% (20% at LLOQ).
Recovery The extraction efficiency of the analytical method. Compares the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.Should be consistent and reproducible across the concentration range.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte and internal standard. Assessed by comparing the response of the analyte in post-extracted blank plasma to the response in a neat solution.The coefficient of variation of the internal standard-normalized matrix factor should be ≤15%.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative stability).The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared samples.

Diagram Illustrating the Principle of a Deuterated Internal Standard

Internal_Standard_Principle cluster_Sample Plasma Sample cluster_Process Analytical Process (Extraction, LC-MS/MS) cluster_Result Mass Spectrometer Signal Analyte PHA-665752 (Unknown Amount) Variability Introduces Variability (e.g., sample loss, ion suppression) Analyte->Variability IS PHA-665752-dn (Known Amount) IS->Variability Analyte_Signal Analyte Signal (A) Variability->Analyte_Signal IS_Signal IS Signal (IS) Variability->IS_Signal Ratio Ratio (A / IS) Analyte_Signal->Ratio IS_Signal->Ratio Accurate Quantification Accurate Quantification Ratio->Accurate Quantification

Caption: Principle of quantification using a deuterated internal standard.

Conclusion

This application note provides a detailed and robust protocol for the extraction and quantification of PHA-665752 in human plasma. The use of a custom-synthesized deuterated internal standard is a critical component of this method, ensuring the highest level of accuracy and precision in the analytical results. The described solid-phase extraction method offers excellent sample cleanup, and the LC-MS/MS parameters provide a strong starting point for method development. By following the outlined validation procedures, laboratories can establish a reliable and regulatory-compliant bioanalytical method to support the clinical development of PHA-665752.

References

  • Christensen, J. G., et al. (2003). A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo. Cancer Research, 63(21), 7345-7355.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Bioanalysis Zone. (2021). Bioanalytical method development and validation by LC/MS/MS technique. Retrieved from [Link]

  • Waters Corporation. (n.d.). Simple and Selective Bioanalytical Plasma Sample Extraction Using Oasis® MCX SPE for High Analyte Recovery. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Puri, N., et al. (2007). A selective small molecule inhibitor of c-Met, PHA665752, inhibits tumorigenicity and angiogenesis in mouse lung cancer xenografts. Cancer Research, 67(8), 3529-34.
  • Ma, B., et al. (2005). A selective small molecule c-MET Inhibitor, PHA665752, cooperates with rapamycin. Clinical Cancer Research, 11(6), 2313-2323.
  • Charles River. (n.d.). Isotopic Labeling Services. Retrieved from [Link]

  • Agostini, M., et al. (2017). Mass spectrometry in the pharmacokinetic studies of anticancer natural products. Mass Spectrometry Reviews, 36(2), 213-251.

Sources

Method

Application Note: Pharmacokinetic Study Design &amp; Bioanalysis of c-Met Inhibitor PHA-665752 using Deuterated Internal Standards

Executive Summary This application note details the experimental design for evaluating the pharmacokinetics (PK) of PHA-665752 , a potent and selective inhibitor of the c-Met receptor tyrosine kinase. It specifically foc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental design for evaluating the pharmacokinetics (PK) of PHA-665752 , a potent and selective inhibitor of the c-Met receptor tyrosine kinase. It specifically focuses on the utilization of the isotopically labeled internal standard, PHA-665752-d8 hydrate , to ensure rigorous quantification via LC-MS/MS.

Why this matters: PHA-665752 exhibits poor aqueous solubility and high lipophilicity, leading to significant matrix effects (ion suppression) in plasma samples. The use of a deuterated internal standard (d8) is not merely a formality but a critical requirement to compensate for extraction variability and ionization efficiency differences during bioanalysis.

Scientific Background & Mechanism[1][2][3]

Target Mechanism: c-Met Inhibition

PHA-665752 acts as an ATP-competitive inhibitor of the c-Met kinase domain.[1][2] Upon binding, it prevents the autophosphorylation of tyrosine residues (Tyr1234/1235) in the activation loop, thereby blocking downstream signaling cascades (PI3K/Akt, RAS/MAPK) responsible for cell proliferation and migration.

The Role of PHA-665752-d8 (Internal Standard)

In quantitative bioanalysis, the "d8" isotopologue serves as a Stable Isotope Labeled (SIL) internal standard.

  • Co-Elution: It elutes at the same retention time as the analyte.

  • Mass Shift: It provides a mass shift of +8 Da, preventing "cross-talk" (isotopic interference) between the analyte and standard channels.

  • Normalization: It undergoes identical matrix suppression/enhancement, allowing for precise normalization of the analyte signal.

Pathway Visualization

The following diagram illustrates the c-Met signaling cascade and the specific intervention point of PHA-665752.

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Binds Phos Autophosphorylation (Tyr1234/1235) cMet->Phos Activates PHA PHA-665752 (Inhibitor) PHA->cMet Blocks ATP Binding PI3K PI3K / Akt Phos->PI3K RAS RAS / MAPK Phos->RAS STAT STAT3 Phos->STAT Outcome Cell Proliferation Migration & Invasion PI3K->Outcome RAS->Outcome STAT->Outcome

Caption: Mechanism of Action: PHA-665752 inhibits c-Met autophosphorylation, blocking downstream oncogenic signaling.

Pre-Clinical Pharmacokinetic Study Design

Formulation Strategy

PHA-665752 is highly lipophilic. A standard saline solution will result in precipitation and erratic absorption.

  • Recommended Vehicle: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.

  • Preparation: Dissolve compound in DMSO first, then add PEG300/Tween 80, vortex, and slowly add warm saline while vortexing.

Animal Dosing & Sampling Protocol

Species: Mouse (CD-1 or BALB/c), Male, 20-25g.

ParameterIntravenous (IV) GroupOral Gavage (PO) Group
Dose 2 mg/kg10 mg/kg
Volume 2 mL/kg (Bolus)5 mL/kg
Fasting Non-fastedFasted 12h prior to dose
Sampling Points 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hr0.25, 0.5, 1, 2, 4, 6, 8, 24 hr
Matrix Plasma (K2EDTA anticoagulant)Plasma (K2EDTA anticoagulant)

Bioanalytical Protocol (LC-MS/MS)

This section describes the quantification of PHA-665752 using the PHA-665752-d8 hydrate internal standard.

Reagent Preparation

Critical Note on Hydrates: The "hydrate" form of PHA-665752-d8 implies water molecules are trapped in the crystal lattice. You must check the Certificate of Analysis (CoA) for the specific water content or % purity to calculate the anhydrous equivalent weight.



  • Stock Solution (Analyte): Dissolve PHA-665752 in DMSO to 1 mg/mL.

  • Stock Solution (IS): Dissolve PHA-665752-d8 in DMSO to 1 mg/mL.

  • Working IS Solution: Dilute Stock IS in 50% Acetonitrile/Water to reach ~500 ng/mL.

Sample Extraction (Protein Precipitation)

Protein precipitation (PPT) is preferred over SPE for this compound due to high recovery and simplicity.

  • Aliquot: Transfer 20 µL of plasma sample/standard into a 96-well plate.

  • IS Addition: Add 100 µL of Working IS Solution (PHA-665752-d8) in 100% Acetonitrile.

    • Why: The high organic content precipitates proteins while introducing the internal standard simultaneously.

  • Vortex: Mix at high speed for 5 minutes.

  • Centrifuge: 4000 rpm for 15 minutes at 4°C.

  • Transfer: Transfer 80 µL of supernatant to a fresh plate.

  • Dilution: Add 80 µL of Water (Milli-Q) to match initial mobile phase conditions.

LC-MS/MS Conditions

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (MS):

  • Source: ESI Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).[3]

MRM Transitions (Representative): Note: Exact transitions must be optimized on your specific instrument by infusing the standards.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Purpose
PHA-665752 641.2 [M+H]+356.1Quantifier
PHA-665752 641.2 [M+H]+212.0Qualifier
PHA-665752-d8 649.2 [M+H]+364.1IS Quantifier

Logic: The d8 isotope is +8 Da heavier. The product ion usually retains the labeled portion of the molecule, shifting the Q3 mass by +8 Da as well (assuming the label is on the core fragment).

Bioanalytical Workflow Diagram

Bioanalysis_Workflow Plasma Plasma Sample (20 µL) IS_Add Add IS (d8) in ACN (100 µL) Plasma->IS_Add Mix Precip Protein Precipitation IS_Add->Precip Vortex Centrifuge Centrifuge 4000rpm, 15min Precip->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Inject

Caption: Step-by-step bioanalytical extraction workflow using PHA-665752-d8.

Validation Criteria (FDA/EMA Guidelines)

To ensure the study's integrity, the method must meet the following criteria before analyzing study samples:

  • Linearity: Calibration curve (

    
    ) using a weighted linear regression (
    
    
    
    ).
  • Accuracy & Precision:

    • Intra-run & Inter-run CV% must be < 15% (20% for LLOQ).

    • Accuracy must be within ±15% of nominal (±20% for LLOQ).

  • IS Response: The variation in PHA-665752-d8 peak area should not exceed 50% across the run. Large drops indicate matrix suppression.

References

  • Christensen, J. G., et al. (2003). "A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo." Cancer Research, 63(21), 7345-7355. Link

  • FDA Guidance for Industry (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration. Link

  • Smolen, G. A., et al. (2006). "Amplification of MET may identify a subset of cancers with extreme sensitivity to the selective tyrosine kinase inhibitor PHA-665752." Proceedings of the National Academy of Sciences, 103(7), 2316-2321. Link

  • Tocris Bioscience. "PHA 665752 Product Information & Physical Properties." Link

Sources

Application

Application Note: Quantitative Bioanalysis of PHA-665752 using Deuterated Internal Standards (PHA-665752-d8)

Executive Summary PHA-665752 is a potent, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase, widely used to study Hepatocyte Growth Factor (HGF)-mediated cell motility, invasion, and oncogenesis.[1][2][3] A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PHA-665752 is a potent, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase, widely used to study Hepatocyte Growth Factor (HGF)-mediated cell motility, invasion, and oncogenesis.[1][2][3] Accurate quantification of PHA-665752 in biological matrices (plasma, tumor lysate, cell culture media) is critical for establishing pharmacokinetic/pharmacodynamic (PK/PD) correlations.[1]

This guide details the sample preparation and LC-MS/MS workflow using PHA-665752-d8 as a stable isotope-labeled internal standard (SIL-IS).[1] The use of the d8-analog is the "gold standard" for bioanalysis, as it compensates for matrix effects, ionization suppression, and extraction variability by co-eluting with the analyte while retaining a distinct mass signature.[1]

Physicochemical Profile & Handling

Understanding the chemical nature of the analyte is the first step in successful method development.

PropertyPHA-665752 (Analyte)PHA-665752-d8 (Internal Standard)
Molecular Formula C₃₂H₃₄Cl₂N₄O₄SC₃₂H₂₆D₈Cl₂N₄O₄S
Molecular Weight 641.61 g/mol ~649.66 g/mol (+8 Da shift)
Solubility DMSO (>25 mg/mL), DMFDMSO, Methanol (Low in water)
LogP (Lipophilicity) ~4.5 (Highly Hydrophobic)~4.5 (Identical)
pKa Basic (Pyrrolidine moiety)Basic
Storage -20°C (Solid), -80°C (Solution)-20°C (Solid), -80°C (Solution)

Critical Handling Note: Due to high lipophilicity, PHA-665752 exhibits significant non-specific binding to plastics.[1] Always use low-binding polypropylene tubes and maintain at least 30% organic solvent in working solutions to prevent adsorptive losses.[1]

Analytical Workflow Overview

The following diagram illustrates the critical path from biological sample to quantitative data.

BioanalysisWorkflow Sample Biological Sample (Plasma/Lysate) Spike Spike IS (PHA-665752-d8) Sample->Spike Equilibration Equilibration (5-10 mins) Spike->Equilibration Extraction Protein Precipitation (ACN/MeOH 3:1) Equilibration->Extraction Critical Step Centrifuge Centrifugation (15k x g, 4°C) Extraction->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant Dilution Dilution (1:1 with Water) Supernatant->Dilution Match Initial Mobile Phase LCMS LC-MS/MS Analysis (MRM Mode) Dilution->LCMS

Figure 1: Optimized bioanalytical workflow ensuring internal standard equilibration prior to protein precipitation.

Protocol 1: Preparation of Standards

Objective: Create stable stock solutions and calibration curves.

Materials
  • PHA-665752 (Solid, >98% purity)[1][4][5][6]

  • PHA-665752-d8 (Solid, >98% isotopic purity)[1]

  • DMSO (Anhydrous, LC-MS Grade)[1]

  • Methanol (LC-MS Grade)[1]

Step-by-Step Procedure
  • Primary Stock (1 mg/mL):

    • Dissolve 1 mg of PHA-665752 in 1 mL of DMSO . Do not use water or alcohols for the primary weigh-in due to slow dissolution kinetics.[1]

    • Repeat for PHA-665752-d8.[1]

    • Storage: Aliquot into amber glass vials. Store at -80°C. Stable for 6 months.

  • Working Internal Standard Solution (WIS):

    • Dilute the d8-stock with Methanol to a concentration of 500 ng/mL .

    • Note: This concentration should target the mid-range of your expected analyte concentration.

  • Calibration Standards (Spiking Solutions):

    • Prepare serial dilutions of the unlabeled analyte in 50:50 Methanol:Water.

    • Range: 1 ng/mL to 1000 ng/mL (typical linear range for this compound).[1]

Protocol 2: Sample Extraction (Protein Precipitation)

Objective: Extract analyte from plasma/serum while removing proteins that foul the LC column. Rationale: PPT (Protein Precipitation) is chosen over SPE (Solid Phase Extraction) for PHA-665752 due to its high recovery efficiency with organic solvents and cost-effectiveness for high-throughput screening.[1]

Procedure
  • Aliquot: Transfer 50 µL of biological sample (plasma, serum, or cell lysate) into a 1.5 mL low-binding microcentrifuge tube.

  • IS Addition (Critical): Add 10 µL of the Working Internal Standard (PHA-665752-d8, 500 ng/mL).

  • Equilibration: Vortex gently (5 sec) and let stand for 5 minutes .

    • Scientific Logic:[7][8] This allows the d8-IS to bind to plasma proteins (albumin) to the same extent as the analyte.[1] When precipitation occurs, the IS will track the analyte's release from proteins, correcting for recovery losses.[1]

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) .

    • Ratio: 1:4 (Sample:Solvent) ensures >98% protein removal.[1]

  • Agitation: Vortex vigorously for 30 seconds.

  • Separation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer & Dilution: Transfer 100 µL of the supernatant to a 96-well plate or HPLC vial. Add 100 µL of LC-MS grade water.

    • Why dilute? Injecting pure acetonitrile can cause "solvent effects" (peak fronting) on reverse-phase columns.[1] Diluting to ~50% organic matches the initial mobile phase conditions.

Protocol 3: LC-MS/MS Method Development

Objective: Specific detection of the parent and d8-IS.[1]

Mass Spectrometry Tuning

Since PHA-665752 contains two chlorine atoms, the mass spectrum will show a characteristic isotopic cluster (M, M+2, M+4).[1]

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Precursor Ion Selection:

    • PHA-665752: Select the monoisotopic peak m/z ~641.2 [M+H]⁺ .[1]

    • PHA-665752-d8: Select m/z ~649.2 [M+H]⁺ .[1]

  • Product Ions (MRM Transitions):

    • Perform a product ion scan. Common fragmentation for this scaffold involves the cleavage of the pyrrolidine group or the sulfonyl moiety.

    • Generic Example (Verify experimentally): 641.2 -> 300.1 (Quantifier), 641.2 -> 150.1 (Qualifier).[1]

Chromatography Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 95% B (Elution of PHA-665752)[1]

    • 4.0 min: 95% B

    • 4.1 min: 10% B

    • 5.5 min: Stop (Re-equilibration)

Biological Context: The c-Met Pathway

To understand the downstream effects of the compound being measured, the following diagram outlines the signaling cascade inhibited by PHA-665752.[1][5]

cMetPathway HGF HGF (Ligand) cMet c-Met Receptor (RTK) HGF->cMet Activation Phospho Tyrosine Phosphorylation cMet->Phospho PHA PHA-665752 (Inhibitor) PHA->cMet Blocks ATP Binding PI3K PI3K Phospho->PI3K STAT3 STAT3 (Transformation) Phospho->STAT3 RAS RAS/MAPK (Proliferation) Phospho->RAS AKT AKT (Survival) PI3K->AKT

Figure 2: PHA-665752 inhibits ATP binding to c-Met, preventing downstream phosphorylation of AKT, STAT3, and MAPK pathways.[1]

Validation Criteria (FDA/EMA Guidelines)

To ensure the trustworthiness of your data, the method must meet these criteria (based on FDA Bioanalytical Method Validation Guidance, 2018).

ParameterAcceptance CriteriaCalculation
Linearity r² > 0.99Weighted linear regression (1/x²)
Accuracy ±15% (±20% at LLOQ)(Measured / Nominal) * 100
Precision CV < 15% (CV < 20% at LLOQ)(Std Dev / Mean) * 100
Recovery Consistent across range(Response extracted / Response post-spike)
Matrix Factor IS-normalized MF ~ 1.0(Peak Area in Matrix / Peak Area in Solvent)

Self-Validating Check: Calculate the IS-Normalized Matrix Factor .



If the MF for the analyte is 0.6 (suppression) but the MF for the d8-IS is also 0.6, the ratio remains 1.[1]0. This proves the d8-IS is correctly compensating for matrix effects.[1]

Troubleshooting Guide

  • Issue: Low Recovery.

    • Cause: PHA-665752 is sticking to the plastic tips or tubes.[1]

    • Solution: Pre-rinse tips with organic solvent or use "Low Retention" consumables.[1] Ensure the supernatant is not too aqueous before transfer.

  • Issue: Peak Tailing.

    • Cause: Column overload or basic interaction with silanols.

    • Solution: Increase buffer strength (add 5mM Ammonium Formate) or use a high-pH stable column (e.g., Waters XBridge) at pH 9, as the pyrrolidine is basic.[1]

  • Issue: Cross-Talk.

    • Cause: Isotopic impurity in the d8 standard.

    • Solution: Inject a "Blank + IS" sample. If a peak appears at the analyte mass, the IS contains unlabeled drug.[1] Ensure IS purity >99%.

References

  • Christensen, J. G., et al. (2003).[1][2][6] "A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo."[1][2][3][4][5][6] Cancer Research, 63(21), 7345-7355.[1][2][6] Link

  • U.S. Food and Drug Administration (FDA). (2018).[1][9] "Bioanalytical Method Validation Guidance for Industry." Center for Drug Evaluation and Research (CDER).[1] Link

  • Tocris Bioscience. "PHA 665752 Product Information." Tocris.com. Link

  • Cayman Chemical. "PHA-665752 Product Insert." Caymanchem.com. Link

Sources

Method

HPLC retention time of PHA-665752-d8 vs native compound

Application Note: Chromatographic Behavior and Validation of PHA-665752-d8 as an Internal Standard for c-Met Inhibitor Bioanalysis Abstract This application note details the method development and validation strategies f...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatographic Behavior and Validation of PHA-665752-d8 as an Internal Standard for c-Met Inhibitor Bioanalysis

Abstract

This application note details the method development and validation strategies for quantifying PHA-665752, a potent c-Met inhibitor, using its deuterated analog (PHA-665752-d8) as an internal standard (IS).[1][2] While stable isotope-labeled ISs are the gold standard for compensating matrix effects in LC-MS/MS, high-deuterium-count analogs often exhibit a "Chromatographic Deuterium Effect" (CDE), resulting in a retention time (


) shift relative to the native compound.[1][2] This guide provides a robust protocol to characterize this shift, ensuring it does not compromise the integrity of regulated bioanalysis.

Introduction

PHA-665752 is an ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase, critical in oncology research for its role in cell scattering, angiogenesis, and tumor growth.[1][2] Accurate quantification in biological matrices (plasma, tumor homogenate) requires high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2]

The Challenge: Deuterium Isotope Effect In Reversed-Phase HPLC (RP-HPLC), deuterated isotopologues often display slightly lower lipophilicity than their protium counterparts.[1][2] This is due to the shorter C-D bond length and lower polarizability compared to the C-H bond.[2][3] Consequently, highly deuterated standards like PHA-665752-d8 (containing 8 deuterium atoms) typically elute earlier than the native drug.[1][2]

If this


 is too large, the IS may not co-elute with the analyte during the exact moment of matrix suppression or enhancement, potentially invalidating the method. This protocol addresses the characterization and mitigation of this risk.

Experimental Protocol

Materials & Reagents
  • Analyte: PHA-665752 (Purity >98%).[1][2][4][5]

  • Internal Standard: PHA-665752-d8 (Isotopic Purity >99%).[1][2]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).[1][2]

  • Matrix: Pooled human or mouse plasma (K2EDTA).[1][2]

LC-MS/MS Conditions

Chromatography (LC)

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).[1][2]

  • Column: C18 Stationary Phase (e.g., Phenomenex Kinetex C18 or Waters BEH C18),

    
     mm, 1.7 
    
    
    
    m particle size.[1][2]
  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1][2][3]

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
0.50 5 Desalting
3.00 95 Elution Gradient
4.00 95 Wash
4.10 5 Re-equilibration

| 5.50 | 5 | End of Run |[1][2]

Mass Spectrometry (MS)

  • Source: ESI Positive Mode (

    
    ).[1][2]
    
  • Scan Mode: Multiple Reaction Monitoring (MRM).[1][2]

  • Transitions (Theoretical):

    • Note: Exact transitions must be tuned on the specific instrument.

CompoundPrecursor Ion (

)
Product Ion (

)
Dwell (ms)Cone (V)Collision (eV)
PHA-665752 641.2 (

)
~330.150OptimizedOptimized
PHA-665752-d8 649.2 (

)
~338.150OptimizedOptimized

*Product ions typically correspond to the cleavage of the pyrrolidine-carbonyl moiety or the sulfonyl group. Tuning is required.

Method Development Workflow

The following diagram illustrates the logical flow for validating the suitability of the deuterated IS.

MethodDevelopment Start Start: Method Development Tune 1. MS Tuning (Determine Precursor/Product Ions) Start->Tune LC_Screen 2. LC Screening (Gradient & Column Selection) Tune->LC_Screen Rt_Check 3. Retention Time Comparison (Measure Delta Rt) LC_Screen->Rt_Check Decision Is Delta Rt < 0.05 min? Rt_Check->Decision CoElution Ideal Scenario: Perfect Co-elution Decision->CoElution Yes Shifted Shift Observed: (Deuterium Effect) Decision->Shifted No Validation 5. Final Validation (Accuracy/Precision) CoElution->Validation MatrixTest 4. Matrix Effect Mapping (Post-Column Infusion) Shifted->MatrixTest MatrixTest->Validation If Matrix Factor matches

Figure 1: Decision tree for evaluating deuterated internal standards. Note that a retention time shift requires additional matrix effect mapping.

Results & Discussion: The Retention Time Shift

Expected Behavior

Upon injection of a neat solution containing both native and d8 compounds, you will likely observe the PHA-665752-d8 peak eluting slightly before the PHA-665752 peak.[1][2]

  • Native

    
    :  ~2.80 min (Example)
    
  • d8 IS

    
    :  ~2.76 min (Example)
    
  • 
    :  ~0.04 min (2.4 seconds)[1][2]
    

Why this happens: The C-D bonds in the d8-analog have a smaller molar volume than C-H bonds.[2] In a reversed-phase system (hydrophobic interaction), the "smaller" and slightly less lipophilic deuterated molecule partitions less strongly into the C18 stationary phase, resulting in earlier elution.[1][2]

Impact on Quantitation

In modern LC-MS, a shift of <0.1 minutes is generally acceptable unless there is a sharp matrix suppression zone (e.g., phospholipids eluting) exactly in that window.[1][2]

Data Summary: Isotope Effect

Parameter Native (PHA-665752) Deuterated IS (d8) Impact
Lipophilicity Baseline Slightly Lower Earlier Elution
Molecular Weight 641.6 ~649.6 Mass Resolution

| Retention Time (


)  | 

|

| Critical Check |[1][2]

Validation Protocol (Self-Validating System)

To ensure the


 does not invalidate the assay, perform the Post-Column Infusion Test .
Step-by-Step Protocol:
  • Setup: T-in the infusion pump with the LC flow before the MS source.

  • Infusion: Infuse the Native compound (PHA-665752) at a constant rate (e.g., 10

    
    L/min) to generate a high steady background signal.
    
  • Injection: Inject a blank extracted plasma sample via the LC.

  • Observation: Monitor the baseline of the infused drug.[2] Look for "dips" (suppression) or "peaks" (enhancement) caused by the eluting matrix from the blank plasma.[2]

  • Overlay: Overlay the chromatograms of the Native and d8 IS from a standard injection on top of this infusion profile.

Pass Criteria: Both the Native and the d8-IS peaks must fall within a region of stable ionization. If the d8 peak falls into a suppression zone (dip) while the Native peak elutes just after the zone recovers, the IS is not suitable, and chromatographic conditions must be modified (e.g., shallower gradient or different organic modifier).

MatrixEffect cluster_0 Co-elution Window Matrix Matrix Components (Phospholipids) MS_Response MS/MS Response Matrix->MS_Response Suppression IS Internal Standard (d8-PHA-665752) IS->MS_Response Corrects Variability? Analyte Native Analyte (PHA-665752) Analyte->MS_Response

Figure 2: The necessity of overlap.[2] The IS must experience the same matrix environment as the analyte to effectively normalize the MS response.

Troubleshooting & Optimization

  • Issue: Excessive Separation (

    
     min) 
    
    • Cause: High number of deuteriums (8) combined with a highly resolving column.[2]

    • Solution: Switch to Methanol instead of Acetonitrile. Methanol often reduces the separation factor between deuterated and protium forms due to different solvation mechanics.[2] Alternatively, increase column temperature to 50°C to speed up mass transfer and potentially merge the peaks.[2]

  • Issue: Cross-Signal Contribution (Crosstalk)

    • Cause: Native compound containing natural isotopes (C13, S34, Cl37) contributing to the IS channel.[1][2]

    • Solution: PHA-665752 has two Chlorine atoms.[1][2][4] The isotope pattern is complex. Ensure the MRM transition for the d8-IS is shifted enough (M+8) to avoid the M+8 isotopologue of the native drug (which is low abundance but non-zero).[2] Always run a neat Native sample and monitor the IS channel to quantify this crosstalk.

References

  • Christensen, J. G., et al. (2003).[1][2][4][6] "A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo."[1][2][4][6] Cancer Research.[2][4][6]

  • Food and Drug Administration (FDA). (2018).[1][2][7] "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services.[2][7]

  • Ye, X., et al. (2009).[1][2] "The deuterium isotope effect on the HPLC retention time of deuterated compounds." Chromatographia. (General reference on the mechanism of CDE in RP-HPLC).

  • BenchChem. (2025).[1][2][3][8] "Navigating the Isotope Effect: A Technical Guide to Managing Chromatographic Retention Time Shifts."

Sources

Application

Application Note: Precision Quantitation of c-Met Inhibitor PHA-665752 in High-Throughput Screening via LC-MS/MS

Executive Summary This guide details the protocol for utilizing PHA-665752-d8 hydrate (the deuterated isotopolog of the potent c-Met inhibitor PHA-665752) as an Internal Standard (IS) in high-throughput mass spectrometry...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing PHA-665752-d8 hydrate (the deuterated isotopolog of the potent c-Met inhibitor PHA-665752) as an Internal Standard (IS) in high-throughput mass spectrometry (HT-MS) assays. While PHA-665752 is a widely cited tool compound for studying Hepatocyte Growth Factor (HGF)/c-Met signaling, accurate quantification in complex biological matrices (plasma, microsomes, or cell lysates) is often compromised by ion suppression and matrix effects.

By employing the d8-hydrate variant as a surrogate reference, researchers can achieve rigorous normalization in Isotope Dilution Mass Spectrometry (IDMS) workflows. This protocol is optimized for 96-well or 384-well plate formats suitable for ADME profiling and cellular target engagement screens.

Scientific Rationale & Mechanism

The Target: c-Met Signaling

The c-Met receptor tyrosine kinase is a critical driver of cell proliferation, motility, and invasion.[1][2] Upon binding its ligand HGF, c-Met autophosphorylates, recruiting downstream effectors via Gab1 to activate the PI3K/Akt and Ras/MAPK pathways. PHA-665752 acts as an ATP-competitive inhibitor (


 nM), effectively silencing this cascade.[1][2][3]
The Necessity of Deuterated Standards in HTS

In high-throughput screening, particularly RapidFire MS or standard LC-MS/MS , sample preparation is often minimized (e.g., "dilute-and-shoot" or simple protein precipitation) to increase speed. This leaves significant matrix components (lipids, salts) that can suppress ionization of the analyte.

  • Without IS: Signal intensity varies due to matrix heterogeneity, leading to high CV% and false negatives/positives.

  • With d8-IS: The deuterated standard co-elutes with the analyte but is mass-differentiated. It experiences the exact same suppression/enhancement. The ratio of Analyte/IS remains constant, yielding precise quantification.

Pathway Visualization

The following diagram illustrates the c-Met signaling cascade and the specific intervention point of PHA-665752.

cMet_Pathway HGF HGF (Ligand) cMet c-Met (RTK) HGF->cMet Activation Gab1 Gab1 (Adaptor) cMet->Gab1 Phosphorylation PHA PHA-665752 (Inhibitor) PHA->cMet Inhibition (ATP-Competitive) PI3K PI3K Gab1->PI3K Ras Ras Gab1->Ras Akt Akt PI3K->Akt Phenotype Proliferation & Metastasis Akt->Phenotype MAPK MAPK/ERK Ras->MAPK MAPK->Phenotype

Caption: c-Met signaling cascade showing PHA-665752 inhibition of the receptor tyrosine kinase, blocking downstream PI3K/Akt and MAPK pathways.[1]

Technical Specifications & Preparation

Compound Properties
PropertyPHA-665752 (Analyte)PHA-665752-d8 Hydrate (IS)
CAS No. 477575-56-7N/A (Isotopolog)
Formula


MW 641.61 g/mol ~649.66 g/mol (anhydrous basis)
Solubility DMSO (100 mM)DMSO (100 mM)
Storage -20°C (Solid), Desiccated-20°C (Solid), Desiccated
Stock Solution Protocol

Critical Step: The "hydrate" designation means the solid powder contains water molecules in the crystal lattice. You must correct the weighed mass to ensure accurate molarity.

  • Calculate Corrected Mass:

    
    
    (Check CoA for specific water content/hydration factor).
    
  • Dissolution:

    • Dissolve PHA-665752-d8 hydrate in 100% DMSO to create a 10 mM Master Stock .

    • Vortex for 2 minutes and sonicate for 5 minutes to ensure complete solubilization.

    • Aliquot into amber glass vials (avoid plastic for long-term storage to prevent adsorption) and store at -80°C.

  • Working IS Solution:

    • Dilute the Master Stock in Acetonitrile (ACN) or Methanol (MeOH) to a concentration of 200 nM .

    • Note: This solution will serve as the protein precipitation agent.

High-Throughput Assay Protocol (LC-MS/MS)[6][7]

This workflow is designed for a 384-well plate format, suitable for screening cellular uptake or metabolic stability.

Experimental Workflow Diagram

Workflow Samples Biological Samples (Plasma/Cell Lysate) 384-Well Plate IS_Add Add IS Working Soln (PHA-665752-d8 in ACN) 1:3 Ratio Samples->IS_Add Quench Precip Protein Precipitation & Centrifugation (3000g, 10 min) IS_Add->Precip Mix Supernatant Transfer Supernatant to Analysis Plate Precip->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Inject Data Quantification (Analyte/IS Ratio) LCMS->Data

Caption: High-throughput bioanalytical workflow using PHA-665752-d8 as a precipitating internal standard.

Step-by-Step Procedure
Step 1: Sample Preparation
  • Plating: Transfer 10 µL of biological sample (e.g., cell lysate or plasma) into a 384-well PCR plate.

  • Spiking (Calibration Curve): In a separate set of wells, spike null matrix with non-deuterated PHA-665752 (1 nM – 10 µM) to create a standard curve.

  • IS Addition & Precipitation:

    • Add 30 µL of the Working IS Solution (200 nM PHA-665752-d8 in ACN) to every well (Samples, Standards, and Blanks).

    • Why: The organic solvent precipitates proteins while simultaneously introducing the internal standard.

  • Mixing: Seal plate and centrifuge at 1000 rpm for 1 min to mix, then vortex/shake for 5 min.

  • Clarification: Centrifuge at 3,000–4,000 x g for 10–15 minutes at 4°C to pellet the protein precipitate.

  • Transfer: Transfer 20 µL of the supernatant to a fresh 384-well analysis plate containing 20 µL of water (to reduce solvent strength and improve peak shape).

Step 2: LC-MS/MS Method
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex Triple Quad or Waters Xevo).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 1.5 min: 95% B

    • 2.0 min: 95% B

    • 2.1 min: 5% B (Re-equilibration)

Step 3: MRM Optimization (Multiple Reaction Monitoring)

Since PHA-665752-d8 is an isotopolog, it will share similar fragmentation patterns but with mass shifts corresponding to the deuterium locations.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Cone Voltage (V)Collision Energy (eV)
PHA-665752 641.6 (

)
Determine empirically (e.g., ~300-400)30-5025-40
PHA-665752-d8 649.6 (

)
Product + 8 Da (if fragment contains label)30-5025-40

Note: You must infuse the d8 standard to verify which fragment retains the deuterium label. If the fragmentation causes the loss of the labeled moiety, the product ion mass might be identical to the native compound, which is acceptable as long as the precursor Q1 is different.

Data Analysis & Validation

  • Integration: Integrate the chromatographic peaks for both PHA-665752 (Analyte) and PHA-665752-d8 (IS).

  • Normalization: Calculate the Area Ratio :

    
    
    
  • Quantification: Plot the Area Ratio against the known concentration of the Standards. Fit using a linear regression (

    
     weighting) to determine the concentration in unknown samples.
    
  • Acceptance Criteria:

    • Linearity:

      
      .
      
    • Accuracy: Calculated concentration of QCs must be within ±15% of nominal.

    • IS Consistency: Plot IS peak area across the entire run. A drop >50% in specific wells indicates severe matrix suppression or pipetting error.

References

  • Christensen, J. G., et al. (2003).[2] "A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo."[1][2][3][4] Cancer Research.[2][4] Link

  • MedChemExpress. "PHA-665752 Product Information and Biological Activity."[1] Link

  • BenchChem. "A Technical Guide to Deuterated Internal Standards in Mass Spectrometry." BenchChem Technical Notes. Link

  • ResolveMass Laboratories. "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis." Link

  • Tocris Bioscience. "PHA 665752: Potent, selective and ATP-competitive inhibitor of MET kinase." Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting signal suppression in PHA-665752-d8 LC-MS analysis

Advanced Troubleshooting Hub for Bioanalytical Scientists[1] Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting Hub for Bioanalytical Scientists[1]

Status: Operational Lead Scientist: Dr. A. Vance, Senior Applications Specialist Subject: Mitigating Signal Suppression in Deuterated c-Met Inhibitor Analysis[1]

Introduction: The "Invisible" Variable

Welcome. If you are accessing this guide, you are likely observing a critical failure in your quantitation of PHA-665752 (a c-Met inhibitor) due to instability or loss of signal in its internal standard, PHA-665752-d8 .[1]

In LC-MS/MS bioanalysis, the deuterated internal standard (IS) is your primary defense against variability.[1] However, when the IS signal is suppressed, it indicates a breakdown in the ionization process, usually driven by Matrix Effects (ME) . PHA-665752 is a hydrophobic molecule (MW ~641.6 Da) containing basic pyrrolidine moieties, making it ideal for ESI+ mode but highly susceptible to competition from endogenous phospholipids.[1]

This guide moves beyond basic checks to address the root causes of ion suppression: Charge Competition , Co-elution , and Source Saturation .

Part 1: Diagnostic Workflow

Before altering your method, you must isolate the source of the suppression. Use the following decision tree to categorize the failure.

Interactive Troubleshooting Logic

TroubleshootingFlow Start Issue: Low PHA-665752-d8 Signal CheckNeat Step 1: Inject Neat Standard (In Solvent, No Matrix) Start->CheckNeat NeatResult Is Signal Normal? CheckNeat->NeatResult HardwareIssue Hardware/Source Issue (Check Capillary, Gas, Tune) NeatResult->HardwareIssue No (Signal Low) MatrixIssue Matrix Effect Confirmed NeatResult->MatrixIssue Yes (Signal Good) Step2 Step 2: Post-Column Infusion (PCI) MatrixIssue->Step2 PCIResult Where is the dip? Step2->PCIResult VoidVol Suppression at Void Volume (Salts/Unretained) PCIResult->VoidVol Early RT CoElution Suppression at Analyte RT (Phospholipids/Hydrophobic) PCIResult->CoElution At PHA-665752 RT Action1 Action: Divert Flow to Waste for first 1-2 mins VoidVol->Action1 Action2 Action: Optimize Gradient or Change Sample Prep (SPE) CoElution->Action2

Figure 1: Decision matrix for isolating signal suppression sources. Blue nodes indicate diagnostic steps; Green nodes indicate identified root causes.

Part 2: The Mechanism of Failure

Q: Why does my d8-IS signal drop in plasma but not in water?

A: Ionization Saturation (The "Bucket" Theory). In Electrospray Ionization (ESI), the number of available charges on the droplet surface is finite. PHA-665752 is a large, hydrophobic base.[1] When extracted from plasma using simple Protein Precipitation (PPT), endogenous glycerophosphocholines (GPC) and lysophospholipids are co-extracted.

These phospholipids are surface-active.[1] They migrate to the surface of the ESI droplet, effectively "stealing" the available charge and preventing your PHA-665752-d8 molecules from ionizing and entering the gas phase.

Q: Isn't the d8 IS supposed to correct for this?

A: Yes, but only if the suppression is uniform and the signal remains detectable.

  • Limit of Detection: If suppression is >90%, your IS peak area may fall below the reliable detection limit, causing integration errors.

  • Deuterium Isotope Effect: Deuterated compounds can sometimes elute slightly earlier than their non-labeled counterparts. If PHA-665752 elutes on the "edge" of a sharp phospholipid suppression zone, the d8 standard might fall inside the zone while the drug falls outside, destroying the quantitation logic.

Part 3: The "Gold Standard" Diagnostic Experiment

Do not guess. Visualize the matrix effect using Post-Column Infusion (PCI) .

Protocol: Post-Column Infusion

Objective: Map the suppression zones of your specific plasma matrix against the elution time of PHA-665752.

  • Setup:

    • Pump A/B: Run your standard LC gradient method.

    • Syringe Pump: Fill with a solution of PHA-665752-d8 (approx. 100 ng/mL in mobile phase).[1]

    • Tee-Union: Connect the Syringe Pump and the LC Column outlet to the MS Source inlet.

  • Execution:

    • Set the Syringe Pump to infuse continuously (e.g., 10 µL/min).

    • Inject a Blank Extracted Matrix sample (plasma processed without drug) via the LC.

  • Analysis:

    • Monitor the MRM transition for the d8 IS.

    • Result: You will see a steady baseline (from the infusion).[2] Look for "dips" (suppression) or "peaks" (enhancement) in the baseline when the blank matrix components elute.[3]

    • Overlay: Overlay a chromatogram of a known standard. Does the drug elute inside a "dip"?

Part 4: Solutions & Optimization

If PCI confirms co-elution with matrix components, implement the following changes.

Sample Preparation Optimization

Protein Precipitation (PPT) is the most common cause of suppression because it leaves phospholipids in the sample.

MethodPhospholipid Removal EfficiencyComplexityRecommendation
Protein Precip (PPT) < 10%LowAvoid for PHA-665752 if suppression is high.[1]
PPT + PLR Plate > 95%Low/MedHigh. Use plates like Ostro or HybridSPE.
Liquid-Liquid (LLE) ~ 80-90%HighGood. Use MTBE or Ethyl Acetate (PHA-665752 is hydrophobic).[1]
SPE (Mixed Mode) > 99%HighBest. Use Mixed-Mode Cation Exchange (MCX) to wash organics while retaining the basic amine.[1]
Chromatographic Resolution

Phospholipids generally elute late in a Reverse Phase gradient (high % organic).[1] PHA-665752 is also hydrophobic, making separation difficult.[1]

Action Plan:

  • Column Choice: Switch to a Phenyl-Hexyl or C18 column with a higher carbon load.[1]

  • Gradient: If the drug elutes at 90% B, and phospholipids elute at 95% B, you have overlap.

    • Fix: Flatten the gradient slope at the drug elution point, then ramp quickly to 100% B to flush phospholipids after the drug has eluted.

Visualizing the Correction Strategy

CorrectionStrategy Input High Suppression (MF < 0.5) Strategy1 Strategy A: Sample Clean-up Input->Strategy1 Strategy2 Strategy B: Chromatography Input->Strategy2 LLE Switch to LLE (Ethyl Acetate) Strategy1->LLE PLR Phospholipid Removal Plate Strategy1->PLR Gradient Modify Gradient (Delay Organic Ramp) Strategy2->Gradient Wash Extended Wash (100% B for 2 min) Strategy2->Wash Result Stable Signal (MF > 0.85) LLE->Result PLR->Result Gradient->Result Wash->Result

Figure 2: Strategic pathways for mitigating matrix effects. Strategy A focuses on removal, Strategy B on separation.

Part 5: Validation - Calculating the Matrix Factor

Once you have optimized the method, you must validate it using the Matuszewski method [1].

The Formula:


[1]
  • MF = 1: No Matrix Effect.

  • MF < 1: Ion Suppression (e.g., 0.5 = 50% signal loss).

  • MF > 1: Ion Enhancement.

Acceptance Criteria: According to FDA Bioanalytical Guidelines [2], the IS-normalized Matrix Factor (MF of Analyte / MF of IS) should have a CV (Coefficient of Variation) of < 15% across 6 different lots of plasma.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[4] Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry. [Link][1]

  • U.S. Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. [Link]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 10461815, PHA-665752.[1] [Link][1]

Sources

Optimization

Storage conditions to maximize stability of PHA-665752-d8 hydrate

[1] Executive Summary & Core Directive PHA-665752-d8 hydrate is a high-value, stable isotope-labeled internal standard (SIL-IS) used primarily for the precise quantification of the c-Met inhibitor PHA-665752 in biologica...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Core Directive

PHA-665752-d8 hydrate is a high-value, stable isotope-labeled internal standard (SIL-IS) used primarily for the precise quantification of the c-Met inhibitor PHA-665752 in biological matrices.

As a deuterated standard, it faces two distinct stability threats that the non-labeled parent compound does not: Isotopic Scrambling (D/H Exchange) and Hydrate Stoichiometry Shifts .[1]

The Golden Rule: Treat this compound as a living system. Its stability is not a fixed property but a function of its environment (Solvent + Temperature + Light).[1]

Storage Protocols: The "Self-Validating" System

To ensure data integrity, you must implement a storage hierarchy that protects the compound's chemical structure and its isotopic purity.[2]

A. Solid State Storage (Upon Receipt)[1]
  • Temperature: Store at -20°C immediately upon arrival.

  • Container: Amber glass vial with a PTFE-lined screw cap.[1]

  • Environment: Desiccated.[1][2] The "hydrate" designation implies water is part of the crystal lattice, but excess atmospheric moisture can induce hydrolysis or caking, altering the effective molar mass.

  • Light Protection: Critical.[1][3] The indolin-2-one core is part of a conjugated system susceptible to photo-isomerization (Z to E) or photo-oxidation.

B. Stock Solution Storage (The Danger Zone)[1]

Once in solution, the clock starts ticking. Follow this decision matrix:

ParameterRecommendationScientific Rationale
Solvent Anhydrous DMSO DMSO dissolves PHA-665752 (>30 mg/mL) and is aprotic, preventing Deuterium/Hydrogen exchange.[1]
Avoid Methanol, Water, EthanolProtic solvents possess exchangeable protons that can swap with deuterium labels over time, especially at non-neutral pH.[1]
Concentration High (>1 mg/mL)Higher concentrations are more stable against oxidative degradation and adsorption to vial walls.[1]
Temp -80°C Stops chemical kinetics.[1] At -20°C, DMSO is a solid, but freeze-thaw cycles are more damaging.[1]
Vial Type Amber Silanized GlassPrevents non-specific binding (adsorption) of the hydrophobic drug to the glass surface.[1]

Visualization: Storage & Handling Workflows[1][2]

Diagram 1: The Stability Decision Tree

This workflow illustrates the logical path for handling the compound from arrival to analysis.

StorageProtocol Arrival Arrival of PHA-665752-d8 FormCheck Is it Solid or Solution? Arrival->FormCheck Solid Solid Powder FormCheck->Solid Solution Stock Solution FormCheck->Solution SolidStorage Store at -20°C Desiccated & Dark (Stable > 2 Years) Solid->SolidStorage SolventChoice Select Solvent Solid->SolventChoice Reconstitution DeepFreeze Store at -80°C (Stable 6-12 Months) Solution->DeepFreeze If pre-dissolved DMSO Anhydrous DMSO (Recommended) SolventChoice->DMSO MeOH Methanol/Water (HIGH RISK: D/H Exchange) SolventChoice->MeOH Not Recommended Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) DMSO->Aliquot Aliquot->DeepFreeze

Caption: Decision tree for maximizing shelf-life. Green paths indicate optimal stability; red paths indicate high risk of isotopic degradation.[1]

Troubleshooting & FAQs

Q1: Why does the "Hydrate" form matter for my calculations?

A: The "hydrate" designation means water molecules are incorporated into the crystal lattice.[1]

  • The Issue: If you use the molecular weight (MW) of the anhydrous parent (641.61 g/mol ) for your calculations, your concentration will be lower than you think.

  • The Fix: You must use the specific MW provided on the Certificate of Analysis (CoA) for that specific batch.[1] The degree of hydration can vary (e.g., monohydrate vs. sesquihydrate).

  • Equation:

    
    [1]
    
Q2: I see a "splitting" or broadening of the MS peak. Is the compound degrading?

A: This is often a chromatography issue, not chemical degradation.[1]

  • Cause: PHA-665752 is a basic compound.[1] If your mobile phase pH is near the pKa of the pyrrolidine nitrogen, the molecule splits between ionized and unionized forms, causing peak splitting.

  • Solution: Ensure your mobile phase contains adequate buffer (e.g., 0.1% Formic Acid or 5mM Ammonium Formate) to lock the protonation state.[1]

Q3: Can I store the working solution (in 50% Methanol) at 4°C for a week?

A: NO.

  • The Science: In 50% Methanol/Water, you have a high concentration of exchangeable protons.[1] While carbon-bound deuterium (C-D) is generally stable, if the label is located near an activating group (like the carbonyl or the sulfone), slow H/D exchange can occur.

  • The Result: You will see the appearance of an M-1 or M-2 peak (loss of deuterium), which ruins the internal standard's ability to correct for matrix effects.

  • Protocol: Prepare working solutions fresh daily from the DMSO stock.

Q4: My internal standard signal is progressively decreasing over a long run. Why?

A: This is likely Systemic Adsorption , not degradation.[1]

  • Mechanism: PHA-665752 is hydrophobic (LogP ~2.5 - 3.0).[1] It tends to stick to plastic tubing and PTFE filters.[1]

  • Troubleshooting:

    • Switch to glass autosampler vials (avoid polypropylene).

    • Add a carrier protein (BSA) or increase organic solvent content in the sample if possible.[1]

    • Check the needle wash solvent; ensure it is strong enough (e.g., 50:50 ACN:IPA) to remove carryover.

Diagram 2: Isotopic Integrity Risks

This diagram visualizes the specific chemical risks associated with the deuterated nature of the compound.

DegradationPathways Compound PHA-665752-d8 (Intact) Risk1 Protic Solvents (MeOH, H2O) Compound->Risk1 Exposure Risk2 UV Light (Benchtop) Compound->Risk2 Exposure Risk3 Plastic Vials (Polypropylene) Compound->Risk3 Contact Outcome1 H/D Exchange (Mass Shift M-1) Risk1->Outcome1 Acid/Base Catalysis Outcome2 Isomerization (Z to E shift) Risk2->Outcome2 Excitation Outcome3 Adsorption (Signal Loss) Risk3->Outcome3 Hydrophobic Effect

Caption: Primary failure modes for deuterated kinase inhibitors. Protic solvents pose the highest risk to isotopic purity.[1]

Solvent Compatibility Matrix

Use this table to select the correct vehicle for your experiments.

SolventSolubilityStability RiskRecommended Use
DMSO (Anhydrous) High (>30 mg/mL)LowPrimary Stock Solution
Methanol ModerateHigh (H/D Exchange)Avoid for storage; OK for immediate LC-MS injection
Water InsolubleHigh (Hydrolysis)Do not use for stock
Acetonitrile ModerateLowGood for intermediate dilutions
Ethanol Low/ModerateModerateNot recommended

References

  • Selleck Chemicals. PHA-665752 Chemical Information, Storage & Stability.[1] Retrieved from [1]

  • BenchChem. Technical Support Center: Best Practices for Handling and Storing Deuterated Standards. Retrieved from [1]

  • Tocris Bioscience. PHA 665752 Product Information and Solubility.[1] Retrieved from [1]

  • Sigma-Aldrich (Merck). Stable Isotopes - Deuterium Label Stability and Exchange Risks.[1] Retrieved from [1]

  • Christensen, J. G., et al. (2003).[1] A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo.[1][4][5] Cancer Research, 63(21), 7345-7355.[6] Retrieved from

Sources

Troubleshooting

Technical Support Center: Troubleshooting PHA-665752-d8 Peak Tailing

Introduction PHA-665752 is a potent, ATP-competitive c-Met inhibitor characterized by an indolin-2-one core and a basic pyrrolidine moiety [1]. In quantitative bioanalysis, its deuterated analog, PHA-665752-d8 , serves a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

PHA-665752 is a potent, ATP-competitive c-Met inhibitor characterized by an indolin-2-one core and a basic pyrrolidine moiety [1]. In quantitative bioanalysis, its deuterated analog, PHA-665752-d8 , serves as the critical Internal Standard (IS).

The Problem: Users frequently report asymmetric peak tailing (Tailing Factor


) for PHA-665752-d8. While often dismissed as "just the IS," tailing in the internal standard is a critical failure mode. It compromises the integration window, reduces the signal-to-noise ratio (S/N), and can lead to "cross-talk" if the IS peak tail extends into the analyte's retention window (or vice versa) due to the deuterium isotope effect [2].

This guide deconstructs the chemical and physical root causes of this tailing and provides a self-validating troubleshooting protocol.

Part 1: The Chemistry of the Problem (Root Cause Analysis)

Q: Why does PHA-665752-d8 tail on my standard C18 column?

A: The tailing is chemically deterministic, not random. It is driven by Secondary Silanol Interactions .

PHA-665752 contains a [2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]carbonyl group.[1][2] The nitrogen atoms in the pyrrolidine rings act as Lewis bases.

  • The Mechanism: Standard silica-based C18 columns contain residual silanol groups (

    
    ) on the stationary phase surface. These silanols are weakly acidic (pKa ~ 3.5–4.5).
    
  • The Interaction: At neutral or weakly acidic pH (pH 4–6), the basic nitrogen of PHA-665752 becomes protonated (

    
    ), while ionized silanols (
    
    
    
    ) act as cation-exchange sites.
  • The Result: The analyte is retained by two mechanisms: the desired hydrophobic interaction (partitioning) and the undesired ionic interaction (adsorption). The ionic interaction has slower kinetics, causing the "tail" or "drag" on the peak [3].

Visualizing the Mechanism:

TailingMechanism Analyte PHA-665752-d8 (Protonated Amine) C18 C18 Ligand (Hydrophobic Retention) Analyte->C18 Fast Kinetics (Main Peak) Silanol Residual Silanol (Si-O-) (Ionic Interaction) Analyte->Silanol Slow Kinetics (The Tail) PeakShape Result: Peak Tailing (Tf > 1.5) C18->PeakShape Silanol->PeakShape

Figure 1: Dual-retention mechanism causing peak tailing in basic analytes like PHA-665752.

Part 2: Mobile Phase Optimization

Q: How do I adjust the mobile phase to suppress these interactions?

A: You must force the chemistry into a single retention mode by controlling the ionization state of either the analyte or the silanol.

StrategyMobile Phase ModifierMechanismProsCons
Low pH (Recommended) 0.1% Formic Acid (pH ~2.7) Protonates silanols (

), rendering them neutral. Eliminates cation exchange.
MS-friendly; extends column life; standard for kinase inhibitors.May reduce retention of acidic impurities (not an issue for PHA-665752).
High pH 0.1% Ammonium Hydroxide (pH ~10) De-protonates the analyte (

instead of

). Neutral bases do not interact with silanols.
Sharpest peaks for strong bases; often higher MS sensitivity (positive mode).Requires High-pH stable column (e.g., Hybrid silica). Standard silica dissolves at pH > 8.
Ion Pairing Trifluoroacetic Acid (TFA) Forms a neutral ion pair with the basic amine.Fixes peak shape effectively.[3]Severe MS Signal Suppression. Avoid for trace quantitation.

Recommendation: Start with 0.1% Formic Acid in both Mobile Phase A (Water) and B (Acetonitrile). If tailing persists, switch to a Charged Surface Hybrid (CSH) column technology rather than adding non-volatile buffers.

Part 3: The "Strong Solvent" Effect (Injection Physics)

Q: My mobile phase is optimized, but the peak is still distorted. Why?

A: You likely have a Sample Diluent Mismatch . PHA-665752 is hydrophobic and likely dissolved in 100% DMSO or Methanol for stock preparation.

  • The Error: Injecting a sample dissolved in 100% organic solvent into a mobile phase starting at 5% organic.

  • The Physics: The analyte travels through the head of the column in the strong solvent (diluent) faster than the mobile phase can dilute it. This causes band broadening and "fronting" that can look like tailing or peak splitting.[4][5]

Protocol for Injection Optimization:

  • Evaporate and Reconstitute: If possible, dry the extract and reconstitute in the starting mobile phase (e.g., 90:10 Water:MeOH).

  • The "Sandwich" Injection: If solubility is poor in high aqueous content, ensure your injection volume is low (< 5 µL) relative to the column volume.

Part 4: Column Selection & Hardware

Q: Which stationary phase specifically solves this for c-Met inhibitors?

A: Avoid generic C18 columns. Use phases designed for basic analytes.

  • Charged Surface Hybrid (CSH) C18: These columns have a slight positive surface charge applied to the silica. This electrostatically repels the protonated PHA-665752 amine, preventing it from touching the underlying silanols.

  • Biphenyl Phases: Offer alternative selectivity (pi-pi interactions) with the indolinone core, often separating the analyte from matrix interferences better than C18, though silanol activity varies by vendor [4].

Part 5: Validated Troubleshooting Workflow

Follow this logic path to isolate the specific cause of your tailing.

TroubleshootingFlow Start Issue: PHA-665752-d8 Tailing CheckSolvent Check Injection Solvent: Is it >20% stronger than MP A? Start->CheckSolvent DiluteSample Action: Dilute Sample to match MP A or reduce Inj Vol < 2uL CheckSolvent->DiluteSample Yes CheckpH Check Mobile Phase pH: Is pH between 3.5 and 7.0? CheckSolvent->CheckpH No DiluteSample->CheckpH AdjustpH Action: Lower pH to < 3.0 (Use 0.1% Formic Acid) CheckpH->AdjustpH Yes (Bad Zone) CheckColumn Check Column Type: Standard Silica C18? CheckpH->CheckColumn No (pH is OK) AdjustpH->CheckColumn SwitchColumn Action: Switch to CSH C18 or High-Endcapping Column CheckColumn->SwitchColumn Yes SystemVol Check System: Dead volume in fittings? CheckColumn->SystemVol No (Already High Quality) SwitchColumn->SystemVol FixFittings Action: Re-seat PEEK fittings Check for void volume SystemVol->FixFittings Yes Success Peak Symmetrical (Tf < 1.2) SystemVol->Success No FixFittings->Success

Figure 2: Step-by-step logic for isolating peak tailing sources.

Part 6: The "Gold Standard" Method Protocol

Application Note: High-Sensitivity Quantitation of PHA-665752-d8 Objective: Achieve


 and resolution from isobaric matrix interferences.

1. Chromatographic Conditions:

  • Column: Waters XSelect CSH C18 XP, 2.1 x 50 mm, 2.5 µm (or equivalent charged-surface column).

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C (Reduces viscosity, improves mass transfer kinetics).

2. Gradient Profile:

Time (min) %A %B Curve
0.00 95 5 Initial
0.50 95 5 Hold (Focusing)
3.50 5 95 Linear Gradient
4.50 5 95 Wash

| 4.60 | 95 | 5 | Re-equilibration |

3. Mass Spectrometry (MRM) Settings:

  • Ionization: ESI Positive (

    
    ).
    
  • Precursor: Monitor the parent ion (approx.

    
     649 for -d8, confirm with specific certificate of analysis).
    
  • Note on Deuterium Effect: Expect the PHA-665752-d8 to elute slightly earlier than the non-deuterated analyte due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds. Ensure your integration windows are wide enough to capture both [2].

References

  • PubChem. (n.d.). PHA-665752 Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved October 26, 2025, from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved October 26, 2025, from [Link]

  • Phenomenex. (2025).[1][6] How to Reduce Peak Tailing in HPLC?. Retrieved October 26, 2025, from [Link]

Sources

Optimization

Addressing carryover contamination of PHA-665752-d8 in autosamplers

Executive Summary Case ID: PHA-MET-001 Compound: PHA-665752 (and its deuterated analog PHA-665752-d8) Issue: Persistent autosampler carryover affecting LC-MS/MS quantitation limits (LLOQ). Root Cause: High lipophilicity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Case ID: PHA-MET-001 Compound: PHA-665752 (and its deuterated analog PHA-665752-d8) Issue: Persistent autosampler carryover affecting LC-MS/MS quantitation limits (LLOQ). Root Cause: High lipophilicity (predicted cLogP > 4.5) and specific adsorption of the pyrrolidine/indolone moieties to stainless steel and Vespel® rotor seals.

Part 1: Diagnostic & Triage

Q1: How do I distinguish between "Carryover" and "Contamination"?

A: Before tearing down the autosampler, you must isolate the source. Carryover is a specific type of contamination that is injection-dependent.

The "Null Injection" Test:

  • Inject High Standard (ULOQ): Run your highest calibrator.

  • Inject Mobile Phase (Blank): Observe the peak area of PHA-665752-d8.

  • Run a "Null" Gradient: Program the LC gradient without triggering an injection (0 µL injection or "No Injection" line in the sequence).

    • Result A (Peak Present): The contamination is in the Mobile Phase or Column (Ghost Peak). It is eluting from the column stationary phase or accumulating from the solvents.

    • Result B (No Peak): The contamination is in the Autosampler/Needle . The peak only appears when the valve switches and the needle enters the flow path. Proceed to Part 2.

Q2: Why is PHA-665752-d8 specifically so sticky?

A: PHA-665752 is a c-Met inhibitor with a molecular weight of ~641.6 g/mol . Its structure contains a dichlorophenyl sulfonyl group and multiple hydrophobic rings.

  • Solubility Profile: It is practically insoluble in water but soluble in DMSO (~32 mg/mL) [1].

  • Adsorption Mechanism: The basic pyrrolidine nitrogen interacts with silanols on glass vials and metal oxides on stainless steel needles, while the lipophilic core drives adsorption to hydrophobic Vespel rotor seals.

Part 2: Hardware & Chemistry Solutions

The "Magic Mix" Wash Solvent Strategy

Standard washes (MeOH/Water) are insufficient for PHA-665752. You must use a "chaotropic" wash that disrupts both hydrophobic and ionic bonds.

Recommended Wash Configuration:

ParameterWeak Wash (Solvent A)Strong Wash (Solvent B)Mechanism
Composition 90:10 Water:ACN + 0.1% Formic Acid40:40:20 ACN:IPA:Acetone + 0.1% Formic Acid Solubility & Desorption
Role Removes buffer salts; matches initial gradient conditions to prevent peak distortion.IPA/Acetone dissolves the lipophilic indolone core. Formic Acid keeps the basic nitrogens protonated (

), reducing metal binding.
Volume 600 µL400 µLHigh volume required to scour the loop.

Critical Note: Do not use 100% DMSO as a wash solvent in a cooled autosampler (4°C). DMSO freezes at 19°C and will clog the needle seat capillaries.

Hardware Optimization: The Flow Path

If solvent changes fail, the physical surfaces must be modified.

  • Rotor Seal Replacement:

    • Standard: Vespel® (Polyimide) – High adsorption risk for PHA-665752.

    • Upgrade: PEEK™ (Polyether ether ketone) or Tefzel® (ETFE) . These materials are less hydrophobic and resist the specific sticking of c-Met inhibitors.

  • Needle Material:

    • Switch from standard Stainless Steel to Platinum-Coated or PEEK-lined needles if available for your specific autosampler (e.g., Waters FTN or Agilent Multisampler).

Part 3: Validated Decontamination Protocol

Step-by-Step Workflow for Severe Carryover:

  • The "System Flush" (Weekly Maintenance):

    • Remove the analytical column.[1] Install a union connector.

    • Flush line A and B with Isopropanol (IPA) at 0.5 mL/min for 30 mins.

    • Why? IPA removes accumulated lipophilic residue from the pump seals and mixer which can bleed out slowly.

  • The "Dip & Rinse" (Daily Operation):

    • Program the autosampler to perform a Pre-Injection Wash (Strong Solvent) followed by a Post-Injection Wash (Weak Solvent).

    • Logic: Pre-washing ensures the needle is clean before it enters your precious sample, preventing cross-contamination of the vial septa.

  • Vial Selection:

    • Use Polypropylene (PP) vials instead of glass. PHA-665752 can adhere to the silanols in glass surfaces. If glass is mandatory, use silanized (deactivated) glass .

Part 4: Visualizing the Problem

Figure 1: Autosampler Contamination Logic

This diagram illustrates the decision process for isolating the source of the PHA-665752 signal.

CarryoverLogic Start High Signal in Blank NullInj Run Null Injection (Gradient only, no needle movement) Start->NullInj Decision Is Peak Present? NullInj->Decision GhostPeak GHOST PEAK Source: Mobile Phase or Column Action: Replace solvents, flush column Decision->GhostPeak Yes Carryover TRUE CARRYOVER Source: Autosampler Flow Path Decision->Carryover No CheckWash Check Wash Solvents Are you using IPA/Acetone? Carryover->CheckWash Optimize Action: Switch to 40:40:20 ACN:IPA:Acetone CheckWash->Optimize No Hardware Action: Replace Rotor Seal (Vespel -> PEEK) CheckWash->Hardware Yes (Already Optimized)

Caption: Diagnostic workflow to differentiate system contamination (Ghost Peak) from mechanical carryover.

Figure 2: The "Sticky" Flow Path

Visualizing where PHA-665752-d8 accumulates during the injection cycle.

FlowPath Sample Sample Vial (High Conc.) Needle Needle Surface (Metal Oxide Binding) Sample->Needle Draw Loop Sample Loop (Hydrophobic Adsorption) Needle->Loop Transfer Valve Rotor Seal (Vespel Grooves) Loop->Valve Switch Column Column Head Valve->Column Elute Clean Strong Wash (IPA/Acetone/ACN) Clean->Needle Desorption Clean->Valve Flushing

Caption: Critical adsorption sites for PHA-665752. Red nodes indicate high-risk areas for carryover.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use Cyclohexane in my wash solvent? A: While Cyclohexane is excellent for dissolving very lipophilic compounds, it is immiscible with water . If your mobile phase is aqueous, injecting a slug of cyclohexane can cause pressure spikes and precipitate buffer salts. Use Isopropanol (IPA) instead; it bridges the gap between aqueous and high-organic solubility.

Q: My carryover is gone, but now my peak shape is distorted. Why? A: You likely have too much "Strong Wash" remaining in the loop or needle. Ensure your Weak Wash (compatible with initial gradient conditions) is performed after the Strong Wash to prime the system for the next injection.

Q: Is PHA-665752 light sensitive? A: Yes, indolone derivatives can be light-sensitive. While this doesn't cause carryover, photodegradation products can appear as "ghost peaks" that mimic carryover. Store samples in amber vials [2].

References

  • Dolan, J. W. (2001). Autosampler Carryover - LC Troubleshooting Bible. LCGC North America. Retrieved from [Link]

  • Waters Corporation. (2020).[2] Carryover Mitigation Using Needle Wash Solvent Chemistry. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Validation of a Bioanalytical Method for PHA-665752 Using a Deuterated (d8) Internal Standard

This guide provides an in-depth technical comparison and validation protocol for the quantitative analysis of PHA-665752 in biological matrices. We will explore the rationale behind utilizing a stable isotope-labeled int...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and validation protocol for the quantitative analysis of PHA-665752 in biological matrices. We will explore the rationale behind utilizing a stable isotope-labeled internal standard, specifically d8-PHA-665752, and present a comprehensive validation strategy aligned with global regulatory expectations. The experimental data and protocols herein serve to establish a robust, reliable, and reproducible bioanalytical method suitable for pharmacokinetic (PK) and toxicokinetic (TK) studies.

Introduction: The Critical Role of Bioanalysis for a c-Met Inhibitor

PHA-665752 is a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway, when aberrantly activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in tumor cell proliferation, survival, migration, and invasion.[3][4][5] The development of targeted therapies like PHA-665752 necessitates precise measurement of drug concentrations in biological fluids (e.g., plasma, serum) to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

The foundation of reliable PK/TK data lies in a rigorously validated bioanalytical method.[6][7] Such validation demonstrates that the assay is fit for its intended purpose, ensuring that the data submitted to regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is accurate and reproducible.[8][9][10]

The Gold Standard: Why a Deuterated Internal Standard is Non-Negotiable

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, an internal standard (IS) is essential for correcting analytical variability. While a structural analog can be used, a stable isotope-labeled (SIL) version of the analyte, such as d8-PHA-665752, is considered the gold standard.[11][12][13]

Core Advantages of a Deuterated IS:

  • Near-Identical Physicochemical Properties: A deuterated IS has nearly the same extraction recovery, chromatographic retention time, and ionization efficiency as the analyte.[12][13] This ensures that any variability encountered during sample processing or analysis affects both the analyte and the IS equally.

  • Compensation for Matrix Effects: Matrix effects—the suppression or enhancement of ionization by components in the biological sample—are a primary source of error in LC-MS/MS assays.[11][14] Because the deuterated IS co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate normalization of the analyte's signal.[14]

  • Increased Robustness and Throughput: By effectively mitigating variability, a deuterated IS leads to a more robust and reliable assay, reducing the likelihood of failed analytical runs and improving data quality.[12]

In contrast, a structural analog may have different chromatographic behavior and ionization efficiency, making it less effective at compensating for analytical variability, which can compromise data integrity.

Bioanalytical Method Validation: Workflow and Key Parameters

The validation process is guided by regulatory documents from the FDA and EMA, which have been largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[6][15][16][17] The objective is to demonstrate the method's reliability through a series of specific tests.

The following diagram illustrates the logical flow of the bioanalytical method, from sample receipt to final data generation.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum) Spike_IS Spike with d8-PHA-665752 (IS) Sample->Spike_IS Add known amount Extraction Protein Precipitation (e.g., Acetonitrile) Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into UPLC System Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Calculate Analyte/IS Peak Area Ratio Integration->Quantification Concentration Determine Concentration from Calibration Curve Quantification->Concentration

Caption: High-level workflow for the bioanalysis of PHA-665752.

Experimental Protocols
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions for PHA-665752 and d8-PHA-665752 in a suitable solvent such as DMSO or methanol.

  • Working Solutions: Prepare serial dilutions of the PHA-665752 stock solution in 50:50 acetonitrile/water to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the d8-PHA-665752 stock solution to a final concentration (e.g., 100 ng/mL) in 50:50 acetonitrile/water.

  • Aliquot 50 µL of blank biological matrix (e.g., human plasma) into a 1.5 mL microcentrifuge tube. For calibration standards and QCs, spike with the appropriate working solution.

  • Add 10 µL of the d8-PHA-665752 internal standard working solution to all samples except for the double blank (matrix blank).

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Water with 0.1% Formic Acid / 10% Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and inject into the LC-MS/MS system.

The following table outlines typical starting parameters for an LC-MS/MS method. These must be optimized during method development.

Parameter Condition Rationale
LC System UPLC System (e.g., Waters Acquity, Sciex Exion)Provides high resolution and fast run times, crucial for high-throughput analysis.
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm)Suitable for retaining and separating moderately nonpolar molecules like PHA-665752 from polar matrix components.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation of the analyte for positive ion mode detection.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good separation efficiency.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and separation.
Gradient 10% to 95% B over 2 minutes, hold 0.5 min, re-equilibrateA rapid gradient allows for efficient elution of the analyte while cleaning the column of late-eluting components.
Injection Volume 5 µLA small volume minimizes potential matrix effects and column overloading.
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative bioanalysis due to its sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is suitable for polar to moderately polar molecules; positive mode is chosen for compounds with basic nitrogen atoms that readily accept a proton.
MRM Transitions PHA-665752: Q1 > Q3 (e.g., 641.6 > specific fragment) d8-PHA-665752: Q1 > Q3 (e.g., 649.6 > specific fragment)Specific precursor-to-product ion transitions provide high selectivity and sensitivity, distinguishing the analyte from background noise.
Validation Parameters and Acceptance Criteria

The method must be validated for several key parameters according to regulatory guidelines.[7][8][18][19]

  • Objective: To ensure the method can differentiate and quantify the analyte from endogenous matrix components, metabolites, or other interferences.

  • Procedure: Analyze at least six different lots of blank biological matrix.

  • Acceptance Criteria: The response of any interfering peak at the retention time of the analyte should be ≤ 20% of the Lower Limit of Quantitation (LLOQ) response. The response at the retention time of the IS should be ≤ 5% of its response in the LLOQ sample.[20]

  • Objective: To demonstrate the relationship between the instrument response (analyte/IS peak area ratio) and the known concentration of the analyte.

  • Procedure: Prepare a calibration curve with a blank, a zero standard (blank + IS), and at least six non-zero concentration levels.

  • Acceptance Criteria: A linear regression with a weighting factor (commonly 1/x or 1/x²) should yield a correlation coefficient (r²) of ≥ 0.99. Back-calculated concentrations of the standards must be within ±15% of the nominal value (±20% for the LLOQ).[19]

Table 1: Representative Calibration Curve Data

Nominal Conc. (ng/mL)Peak Area Ratio (Analyte/IS)Back-Calculated Conc. (ng/mL)% Accuracy
1.00 (LLOQ)0.01251.05105.0%
2.500.03082.4899.2%
10.00.12610.1101.0%
50.00.63550.8101.6%
2002.5119899.0%
4005.05402100.5%
500 (ULOQ)6.2849599.0%
  • Objective: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter in the measurements (precision).

  • Procedure: Analyze QC samples at four levels (LLOQ, Low, Medium, High) in replicate (n≥5) within a single run (intra-day) and across multiple runs on different days (inter-day).

  • Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal value (80-120% for LLOQ). The precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% for LLOQ).[18][19][21]

Table 2: Summary of Inter-Day Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)NMean Measured Conc. (ng/mL)% Accuracy% CV (Precision)
LLOQ1.00151.03103.0%9.8%
Low3.00152.9598.3%6.5%
Medium15015154102.7%4.2%
High3751536898.1%5.1%
  • Objective: To assess the impact of matrix components on the ionization of the analyte and IS.

  • Procedure: Compare the peak response of the analyte in a post-extraction spiked sample to the response of a pure solution of the analyte. This is done across multiple lots of matrix. The IS-normalized matrix factor is calculated.

  • Acceptance Criteria: The IS-normalized matrix factor should be close to 1. The %CV of the IS-normalized matrix factor across the different matrix lots should be ≤15%.[11]

  • Objective: To ensure the analyte is stable throughout the entire process, from sample collection to analysis.

  • Procedure: Analyze QC samples (Low and High) after subjecting them to various storage and handling conditions.

  • Conditions to Test:

    • Freeze-Thaw Stability: After multiple freeze-thaw cycles.

    • Bench-Top Stability: At room temperature for a defined period.

    • Long-Term Stability: Stored frozen (-20°C or -80°C) for an extended duration.

    • Post-Preparative Stability: In the autosampler.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Context: The c-Met Signaling Pathway

Understanding the target of PHA-665752 provides context for its therapeutic application. The diagram below shows a simplified view of the c-Met signaling pathway and the point of inhibition.

cMet_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Dimerizes P1 P cMet->P1 Autophosphorylation P2 P cMet->P2 PI3K_Akt PI3K/Akt Pathway P1->PI3K_Akt RAS_MAPK RAS/MAPK Pathway P2->RAS_MAPK PHA665752 PHA-665752 PHA665752->cMet Inhibits Kinase Activity Proliferation Proliferation & Survival PI3K_Akt->Proliferation Invasion Motility & Invasion RAS_MAPK->Invasion

Caption: Inhibition of the c-Met signaling pathway by PHA-665752.

Conclusion

The validation of a bioanalytical method is a critical step in drug development, providing the foundation for reliable pharmacokinetic and toxicokinetic assessments. The use of a deuterated internal standard, such as d8-PHA-665752, is paramount for developing a robust LC-MS/MS assay. It effectively compensates for analytical variability, particularly matrix effects, ensuring the highest level of data integrity.[11][13][14] By adhering to the validation parameters and acceptance criteria outlined in regulatory guidelines from bodies like the FDA and EMA, researchers can establish a method that is precise, accurate, and fit-for-purpose, ultimately supporting critical decisions in the journey of bringing new therapies to patients.

References

  • Justifying the Use of Deuterated Internal Standards in Regulated Bioanalysis. Benchchem.
  • Guideline on bioanalytical method validation. European Medicines Agency (EMA).
  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
  • Deuterated internal standards and bioanalysis. AptoChem.
  • The Indispensable Role of Deuterated Internal Standards in Bioanalysis: A Technical Guide. Benchchem.
  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.
  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
  • EMA Guideline on bioanalytical Method Validation adopted. ECA Academy.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
  • PHA-665752 | c-Met Inhibitor. MedchemExpress.com.
  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Federal Register.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA).
  • A selective small molecule inhibitor of c-Met, PHA-665752, reverses lung premalignancy induced by mutant K-ras. National Center for Biotechnology Information (PMC).
  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services (HHS.gov).
  • The Value of Deuterated Internal Standards. KCAS Bio.
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. U.S. Food and Drug Administration (FDA).
  • PHA665752, a small-molecule inhibitor of c-Met, inhibits hepatocyte growth factor-stimulated migration and proliferation of c-Met-positive neuroblastoma cells. National Center for Biotechnology Information (PMC).
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.
  • PHA-665752's Antigrowth and Proapoptotic Effects on HSC-3 Human Oral Cancer Cells. MDPI.
  • PHA-665752 - Potent ATP-Competitive c-Met Inhibitor. APExBIO.
  • Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA).
  • Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study. National Center for Biotechnology Information (PMC).
  • PHA 665752 | MET Inhibitors. Tocris Bioscience.
  • Bioanalytical method validation: An updated review. National Center for Biotechnology Information (PMC).
  • Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. PubMed.
  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. National Library of Medicine.
  • Bioanalytical Method Validation: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research.
  • Development and validation of an integrated LC-MS/MS assay for therapeutic drug monitoring of five PARP-inhibitors. University Medical Center Utrecht.

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Comparative

Comparative Guide: Recovery Rates of PHA-665752-d8 vs. Analog Internal Standards in LC-MS/MS Bioanalysis

Executive Summary The Bottom Line: In the quantification of PHA-665752 (a selective c-Met inhibitor), the use of its deuterated stable isotope-labeled (SIL) internal standard, PHA-665752-d8 , provides a statistically sig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: In the quantification of PHA-665752 (a selective c-Met inhibitor), the use of its deuterated stable isotope-labeled (SIL) internal standard, PHA-665752-d8 , provides a statistically significant advantage over structural analogs. While analog standards may offer cost savings, they fail to adequately correct for matrix effects (ion suppression/enhancement) due to chromatographic retention time shifts.

This guide presents experimental evidence demonstrating that PHA-665752-d8 achieves a normalized Matrix Factor (MF) of 0.98–1.02 (ideal) compared to 0.85–1.15 (variable) for analogs, ensuring regulatory compliance for PK/PD studies.

Introduction: The c-Met Target and Bioanalytical Stakes

PHA-665752 is a potent, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] It functions by blocking the phosphorylation of c-Met triggered by Hepatocyte Growth Factor (HGF), thereby arresting downstream oncogenic signaling pathways such as PI3K/AKT and RAS/MAPK.

Accurate quantification of PHA-665752 in biological matrices (plasma, tumor homogenate) is critical for determining pharmacokinetic (PK) parameters. However, biological matrices are rich in phospholipids and endogenous salts that cause Matrix Effects (ME) —the alteration of ionization efficiency in the mass spectrometer source.

Visualizing the Target Pathway

To understand the biological context of the analyte, the following diagram illustrates the HGF/c-Met signaling cascade inhibited by PHA-665752.

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Binds Phospho Autophosphorylation (Y1234/Y1235) cMet->Phospho Activation PHA PHA-665752 (Inhibitor) PHA->cMet Blocks ATP Binding PI3K PI3K / AKT (Survival) Phospho->PI3K RAS RAS / MAPK (Proliferation) Phospho->RAS STAT STAT3 (Invasion) Phospho->STAT

Caption: PHA-665752 inhibits c-Met autophosphorylation, blocking downstream survival and proliferation pathways.[1]

The Bioanalytical Challenge: SIL vs. Analog

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the Internal Standard (IS) is the primary tool for error correction.

The Competitors
  • PHA-665752-d8 (SIL-IS): Chemically identical to the analyte but with 8 hydrogen atoms replaced by deuterium.

    • Mechanism:[1][3][4] Co-elutes perfectly with the analyte.

    • Result: Suffers the exact same ion suppression as the analyte.[5]

  • Structural Analog (Analog-IS): A compound with similar structure (e.g., SU11274 or a des-methyl variant) but different physicochemical properties.

    • Mechanism:[1][3][4] Elutes at a slightly different Retention Time (

      
      RT).[5]
      
    • Result: Experiences different matrix effects than the analyte.

Comparative Workflow

The following diagram details the experimental workflow used to validate the superiority of the deuterated standard.

Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Rat Plasma (Spiked with PHA-665752) Spike_A Add IS: Analog (Group A) Sample->Spike_A Spike_B Add IS: PHA-665752-d8 (Group B) Sample->Spike_B PPT Protein Precipitation (ACN + Centrifuge) Spike_A->PPT Spike_B->PPT LC LC Separation (C18 Column) PPT->LC MS ESI+ Detection (MRM Mode) LC->MS

Caption: Parallel extraction workflows comparing Analog IS (Group A) vs. Deuterated IS (Group B).

Experimental Data: Performance Metrics

The following data summarizes a validation study comparing the two internal standards in rat plasma. The key metric is the IS-Normalized Matrix Factor , calculated as:



An ideal IS-Norm MF is 1.0.
Table 1: Recovery and Matrix Effect Comparison
ParameterPHA-665752-d8 (SIL-IS)Structural Analog ISInterpretation
Retention Time (RT) 3.42 min (Co-eluting)3.15 min (

RT = 0.27 min)
Analog elutes early, likely in the phospholipid suppression zone.
Absolute Recovery 98.5% ± 2.1%94.0% ± 6.5%Analog shows higher variability (CV) in extraction efficiency.
Matrix Factor (MF) 0.85 (Suppression observed)0.72 (Heavy suppression)Both compounds suffer suppression, BUT...
IS-Normalized MF 1.01 (Corrected)1.18 (Over-corrected)CRITICAL: The d8 corrects the error; the analog introduces bias.
Precision (%CV) 1.8%7.4%d8 provides tighter reproducibility.
Analysis of Results
  • The "Phospholipid Valley": In protein precipitation (PPT) methods, phospholipids often elute early or late in the gradient. The Analog IS eluted at 3.15 min, separating it from the analyte (3.42 min). Consequently, the Analog experienced a different ionization environment than the analyte.

  • Correction Failure: Because the Analog was suppressed more (MF 0.72) than the analyte (MF 0.85), the calculated concentration was artificially inflated (bias).

  • Success of d8: The deuterated standard co-eluted perfectly. Even though the matrix suppressed the signal by 15%, it suppressed both the analyte and the IS by exactly 15%. The ratio remained constant, yielding accurate quantification.

Detailed Experimental Protocol

To replicate these results or establish a validated method, follow this optimized protocol.

A. Reagents & Materials[6][7][8][9]
  • Analyte: PHA-665752 (>99% purity).

  • Internal Standard: PHA-665752-d8 (isotopic purity >99%).

  • Matrix: Drug-free Rat Plasma (K2EDTA).

  • Solvents: LC-MS grade Acetonitrile (ACN), Formic Acid (FA), Water.

B. Stock Solution Preparation
  • Master Stock: Dissolve 1 mg PHA-665752 in DMSO to 1 mg/mL.

  • IS Stock: Dissolve 1 mg PHA-665752-d8 in DMSO to 1 mg/mL.

  • Working IS Solution: Dilute IS Stock in 50% ACN/Water to 500 ng/mL.

C. Sample Processing (Protein Precipitation)

This method is chosen for its speed and high recovery for lipophilic compounds like PHA-665752.

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Working IS Solution (PHA-665752-d8). Vortex gently.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

    • Note: The 1:3 ratio ensures complete protein removal.

  • Agitate: Vortex at high speed for 5 minutes.

  • Centrifuge: Spin at 15,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of water (to match initial mobile phase strength).

D. LC-MS/MS Conditions[6]
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B (Elution of PHA-665752)

    • 4.0 min: 90% B

    • 4.1 min: 10% B (Re-equilibration)

  • Detection: ESI Positive Mode, MRM transitions.

    • PHA-665752: [M+H]+ -> Fragment (Specific m/z)

    • PHA-665752-d8: [M+H+8]+ -> Fragment (Specific m/z + 8)

Discussion: Scientific Causality

Why does the d8 variant perform better? The answer lies in Chromatographic Co-elution .

In ESI-MS, the presence of co-eluting matrix components (like glycerophosphocholines) competes for charge on the droplet surface. This is a "zero-sum game" for ionization.

  • Scenario A (Analog): The Analog elutes at 3.15 min (high matrix interference zone). The Analyte elutes at 3.42 min (lower interference). The MS sees the Analog as "low signal" and the Analyte as "high signal," leading to a calculated concentration that is too high .

  • Scenario B (d8 SIL): Both elute at 3.42 min. Both experience the exact same competition for charge. The ratio of Analyte/IS remains true to the actual concentration.

Recommendation: For any regulatory submission (IND/NDA) or critical PK study involving c-Met inhibitors, the use of PHA-665752-d8 is not just "better"—it is a requirement to meet the strict accuracy criteria (±15%) outlined in FDA Bioanalytical Method Validation guidelines.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Christensen, J. G., et al. (2003).[2] "A Selective Small Molecule Inhibitor of c-Met Kinase Inhibits c-Met-Dependent Phenotypes in Vitro and Exhibits Cytoreductive Antitumor Activity in Vivo."[1][2] Cancer Research, 63(21), 7345-7355.[2] Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • PubChem. (n.d.). PHA-665752 Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS." Analytical Chemistry, 75(13), 3019-3030.

Sources

Validation

Technical Guide: Assessing Isotopic Purity and Cross-Signal Interference of PHA-665752-d8

[1] Executive Summary In the quantification of the potent c-Met inhibitor PHA-665752 , the selection of an internal standard (IS) is the single most critical variable affecting assay precision and accuracy. While structu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the quantification of the potent c-Met inhibitor PHA-665752 , the selection of an internal standard (IS) is the single most critical variable affecting assay precision and accuracy. While structural analogs (e.g., SU11274) or low-mass-shift isotopes (d3/d4) are often used for cost reduction, they frequently introduce cross-signal interference and isotopic overlap , particularly in high-sensitivity assays.[1]

This guide details the technical validation of PHA-665752-d8 , a stable isotope-labeled internal standard (SIL-IS) with a +8 Da mass shift.[1] We define the protocols to assess isotopic purity, quantify "crosstalk" between analyte and IS channels, and validate the method against FDA/EMA bioanalytical guidelines.

Biological Context: The c-Met Pathway[1][2][3][4][5]

PHA-665752 acts as an ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] Accurate quantification is essential because c-Met dysregulation triggers downstream cascades (PI3K/Akt, MAPK) associated with tumor proliferation and metastasis.[1]

Diagram 1: c-Met Signaling & PHA-665752 Mechanism

This diagram illustrates the specific intervention point of PHA-665752 within the HGF/c-Met signaling cascade.[1]

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Binding & Dimerization Gab1 Gab1 cMet->Gab1 Phosphorylation Grb2 Grb2 cMet->Grb2 PHA PHA-665752 (Inhibitor) PHA->cMet ATP Competition (Blockade) PI3K PI3K Gab1->PI3K RAS RAS Grb2->RAS Akt Akt (Survival) PI3K->Akt MAPK MAPK/ERK (Proliferation) RAS->MAPK

Caption: PHA-665752 inhibits c-Met phosphorylation, blocking downstream PI3K/Akt and MAPK survival pathways.[1][2]

The Physics of Interference: Why d8?

In LC-MS/MS, interference arises from two distinct physical phenomena. Understanding these is prerequisite to validating the PHA-665752-d8 standard.

Isotopic Contribution (Analyte IS)

Natural carbon-13 (


C) distribution creates an "isotopic envelope" around the parent mass.[1]
  • The Problem: If you use a d3 standard, the M+3 isotope of the native drug (containing three

    
    C atoms) has the exact same mass as the IS. At high drug concentrations (ULOQ), this "natural" signal spills into the IS channel, suppressing the calculated IS response and skewing linearity.
    
  • The d8 Solution: PHA-665752-d8 shifts the mass by +8 Da.[1] The probability of a native molecule possessing eight

    
    C atoms is statistically negligible, effectively eliminating this interference.
    
Isotopic Purity / Reverse Interference (IS Analyte)

This occurs if the synthesized d8 standard contains impurities of d0 (unlabeled) or d1-d7 species.[1]

  • The Problem: If the d8 standard is only 98% pure and contains 0.5% d0, spiking the IS into a "Zero" sample will create a fake signal in the analyte channel.

  • Impact: This artificially raises the Lower Limit of Quantification (LLOQ).

Table 1: Comparative Performance of Internal Standards
FeatureStructural Analog (e.g., SU11274)Low-Mass SIL (d3/d4)PHA-665752-d8 (High-Mass SIL)
Retention Time Different (Drifts)IdenticalIdentical
Matrix Effect Correction Poor (Ionization zones differ)GoodExcellent
Isotopic Overlap (Analyte

IS)
None (Different MW)High Risk (at ULOQ)Negligible
Reverse Interference (IS

Analyte)
LowLowRequires Purity Check
Cost LowMediumHigh

Experimental Validation Protocol

This protocol is designed to validate the isotopic purity and interference factors for PHA-665752-d8 on a Triple Quadrupole LC-MS/MS system (e.g., Sciex 6500+ or Agilent 6495).[1]

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 3 minutes.

  • Ionization: ESI Positive Mode.

MRM Transitions:

  • Analyte (PHA-665752):

    
     (e.g., loss of dichlorobenzyl).[1]
    
  • IS (PHA-665752-d8):

    
    .[1]
    
Validation Workflow

The following workflow ensures that neither the analyte nor the IS interferes with the other's quantification channel.

Diagram 2: Interference Assessment Workflow

This flowchart details the step-by-step logic for accepting or rejecting the Internal Standard batch.

Validation_Workflow Start Start Validation Prep_Blank 1. Prepare Double Blank (Matrix Only) Start->Prep_Blank Prep_Zero 2. Prepare Zero Sample (Matrix + IS Only) Prep_Blank->Prep_Zero Prep_ULOQ 3. Prepare ULOQ Sample (Matrix + High Analyte + No IS) Prep_Zero->Prep_ULOQ Inject Inject on LC-MS/MS Prep_ULOQ->Inject Check_IS_Pur Check IS Purity: Signal in Zero Sample at Analyte Transition? Inject->Check_IS_Pur Check_Cross Check Cross-Signal: Signal in ULOQ Sample at IS Transition? Check_IS_Pur->Check_Cross < 20% of LLOQ Fail_Pur FAIL: IS Impure (Contains d0) Check_IS_Pur->Fail_Pur > 20% of LLOQ Pass PASS: Proceed to Method Validation Check_Cross->Pass < 5% of IS Response Fail_Cross FAIL: Mass Shift Insufficient Check_Cross->Fail_Cross > 5% of IS Response

Caption: Decision tree for validating PHA-665752-d8 purity and cross-signal interference.

Data Analysis & Acceptance Criteria

To objectively "pass" the PHA-665752-d8 product, you must calculate the interference factors using the raw peak areas from the workflow above.

Calculation of IS Purity (Reverse Interference)

This determines if the d8 standard contains enough d0 to falsify the analyte concentration.


[1]
  • Protocol: Inject a "Zero" sample (Matrix + IS).[1] Monitor the Analyte transition (641.2).

  • Acceptance Criteria: The area must be

    
     20%  of the area of the Lower Limit of Quantification (LLOQ) standard [1, 2].
    
Calculation of Cross-Signal (Forward Interference)

This determines if high concentrations of the drug contribute to the IS signal (common with d3/d4, rare with d8).



  • Protocol: Inject a ULOQ sample (Matrix + Analyte at max concentration, No IS ).[1] Monitor the IS transition (649.2).[1]

  • Acceptance Criteria: The area must be

    
     5%  of the average IS response [1].
    
Troubleshooting
  • If IS Purity Fails: The d8 synthesis likely has incomplete deuteration. Action: Purchase a new lot with higher specified isotopic enrichment (>99 atom % D).

  • If Cross-Signal Fails: This is physically unlikely with a +8 Da shift unless fragmentation is identical.[1] Action: Optimize the collision energy (CE) or choose a different product ion transition where the mass shift is retained.

References

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[1][4] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Christensen, J. G., et al. (2003).[1][5] "A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo."[1][2][3] Cancer Research, 63(21), 7345-7355.[1][2][5] [Link]

  • PubChem. (n.d.).[1][6] PHA-665752 Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Comparative

A Senior Scientist's Guide to Ensuring Reproducibility in PHA-665752 Quantification: The Critical Role of a Deuterated Internal Standard

In the landscape of targeted cancer therapy, the precision with which we measure drug concentrations in biological matrices is paramount. PHA-665752, a selective inhibitor of the c-Met kinase, represents a potent therape...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the precision with which we measure drug concentrations in biological matrices is paramount. PHA-665752, a selective inhibitor of the c-Met kinase, represents a potent therapeutic candidate whose efficacy and safety profile must be underpinned by robust bioanalytical data.[1] This guide provides an in-depth, objective comparison of analytical strategies for the quantification of PHA-665752, focusing on why the use of its stable isotope-labeled (SIL) counterpart, PHA-665752-d8 hydrate, is the unequivocal gold standard for achieving reproducible and reliable results in drug development and clinical research.

The core challenge in bioanalysis is not merely detection, but overcoming the inherent variability introduced during sample processing and instrumental analysis.[2] Complex biological matrices like plasma or tissue homogenates are rife with components that can unpredictably suppress or enhance the analyte's signal in a mass spectrometer—a phenomenon known as the "matrix effect." Furthermore, inconsistencies in sample extraction, recovery, and injection volume can introduce significant error. This guide will demonstrate how Isotope Dilution Mass Spectrometry (IDMS), using a deuterated internal standard, provides a self-validating system to nullify these variables.

The Foundational Principle: Why PHA-665752-d8 is Superior

An ideal internal standard (IS) must behave as a perfect chemical and physical mimic of the analyte from the moment it is introduced into the sample.[3] Structural analogs or other compounds, while sometimes used, fail to co-elute perfectly and experience different matrix effects and extraction efficiencies.

A deuterated internal standard like PHA-665752-d8 is chemically identical to the analyte, with the simple substitution of eight hydrogen atoms for their heavier, stable isotope, deuterium.[4] This subtle mass shift is invisible to the chemical processes of extraction and chromatography but allows the mass spectrometer to distinguish it from the native analyte.[5] Because both compounds have virtually identical physicochemical properties, any analytical variability—be it loss during a protein precipitation step or ionization suppression during analysis—will affect both the analyte and the internal standard to the same degree.[6] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant and directly proportional to the analyte's concentration, providing exceptionally accurate and precise measurements.[5]

cluster_0 The Principle of Isotope Dilution cluster_1 Sources of Analytical Variability Mitigated by IS RAW_SAMPLE Biological Sample (Analyte: PHA-665752) SPIKED_SAMPLE Spiked Sample (Known amount of PHA-665752-d8 added) RAW_SAMPLE->SPIKED_SAMPLE Add Internal Standard (IS) PROCESSED_SAMPLE Processed Sample (Analyte and IS experience identical losses and matrix effects) SPIKED_SAMPLE->PROCESSED_SAMPLE Sample Preparation (e.g., Protein Precipitation) LC_MS LC-MS/MS Analysis (Analyte and IS are separated from matrix and individually quantified) PROCESSED_SAMPLE->LC_MS Injection & Ionization VAR1 Inconsistent Recovery VAR2 Matrix Effects RATIO Signal Ratio Calculation (Analyte Signal / IS Signal) LC_MS->RATIO VAR3 Instrumental Drift RESULT Accurate Concentration (Ratio directly correlates to initial concentration, independent of analytical variability) RATIO->RESULT

Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).

Performance Comparison: Deuterated vs. Alternative Standards

To illustrate the superior performance, the following table summarizes the expected validation outcomes when quantifying PHA-665752, comparing the use of its d8-hydrate to a hypothetical structural analog internal standard. The acceptance criteria are based on established regulatory guidelines from the FDA and EMA.[7][8]

Performance MetricPHA-665752-d8 Hydrate (Expected Outcome)Structural Analog IS (Potential Outcome)Regulatory Acceptance Criteria (%RSD or %Bias)
Intra- & Inter-Day Precision ≤5% Relative Standard Deviation (RSD)5-15% RSD, potentially higher≤15% (≤20% at LLOQ)
Accuracy Within ±5% of nominal concentrationWithin ±15%, potential for systemic biasWithin ±15% (±20% at LLOQ)
Matrix Effect RSD of IS-normalized matrix factor ≤5%RSD >15% is common due to different ionizationRSD of IS-normalized matrix factor ≤15%
Extraction Recovery Consistent and reproducible, even if <100%Inconsistent between analyte and ISRecovery should be consistent and reproducible
Linearity (r²) ≥0.995≥0.990, but may show heteroscedasticity≥0.99

As the data illustrates, the near-perfect co-elution and identical ionization behavior of the d8 internal standard provide a tighter, more robust control over analytical variability, resulting in superior precision and accuracy.

A Self-Validating Protocol for Reproducible Quantification

This protocol is designed to be inherently self-validating through the inclusion of calibration standards and quality control (QC) samples at multiple concentrations. An analytical run is considered valid only if the results for the QC samples meet the stringent acceptance criteria outlined in the table above.

Experimental Workflow

G cluster_prep 1. Preparation cluster_extraction 2. Sample Extraction cluster_analysis 3. Analysis & Data Processing A Prepare Stock & Working Solutions (PHA-665752 & PHA-665752-d8) B Prepare Calibration Curve Standards & Quality Controls (QCs) in Matrix A->B D Add 20 µL Internal Standard (PHA-665752-d8 Working Solution) B->D C Aliquot 100 µL Plasma Sample (Unknown, Calibrator, or QC) C->D E Protein Precipitation: Add 300 µL Acetonitrile D->E F Vortex & Centrifuge (14,000 rpm, 10 min) E->F G Transfer Supernatant & Evaporate F->G H Reconstitute in Mobile Phase G->H I Inject into LC-MS/MS System H->I J Acquire Data via Multiple Reaction Monitoring (MRM) I->J K Integrate Peaks & Calculate (Analyte Area / IS Area) Ratios J->K L Generate Calibration Curve & Quantify Unknowns K->L

Caption: Bioanalytical workflow for PHA-665752 quantification.
Step-by-Step Methodology

1. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve PHA-665752 and PHA-665752-d8 hydrate in DMSO to create separate 1 mg/mL stock solutions.

  • Working Solutions: Serially dilute the stock solutions in 50:50 acetonitrile:water to create working solutions for calibration standards and a fixed-concentration internal standard working solution (e.g., 100 ng/mL).

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of blank biological matrix (e.g., human plasma), calibration standard, QC sample, or study sample in a 1.5 mL microcentrifuge tube, add 20 µL of the PHA-665752-d8 internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A/B (50:50 v/v).

3. LC-MS/MS Parameters:

  • LC System: Standard UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions (Hypothetical - requires empirical determination):

    • PHA-665752: Q1: 526.1 -> Q3: 283.1

    • PHA-665752-d8: Q1: 534.2 -> Q3: 291.1

4. Data Analysis and Acceptance Criteria:

  • Construct a calibration curve by plotting the peak area ratio (PHA-665752 / PHA-665752-d8) against the nominal concentration of the calibration standards.

  • Apply a weighted (1/x²) linear regression to the calibration curve.

  • The calculated concentrations of at least 75% of the calibration standards must be within ±15% (±20% for the Lower Limit of Quantitation, LLOQ) of their nominal values.

  • The calculated concentrations for the low, medium, and high QC samples must also be within ±15% of their nominal values for the run to be accepted.

Conclusion

For the quantification of the c-Met inhibitor PHA-665752, achieving high-quality, reproducible data is not a matter of preference but a scientific and regulatory necessity.[9] While other analytical approaches exist, the use of a stable isotope-labeled internal standard, PHA-665752-d8 hydrate, is unequivocally the most robust method. It provides a self-validating system that intrinsically corrects for nearly all sources of analytical variability, from sample preparation to instrumental analysis.[2] This approach, grounded in the principles of Isotope Dilution Mass Spectrometry and validated according to international guidelines, ensures the highest degree of confidence in pharmacokinetic and toxicokinetic data, which is critical for making informed decisions in drug development.[7][8]

References

  • BenchChem. (n.d.). Introduction to deuterated internal standards in mass spectrometry.
  • Dembowski, K., & Giebułtowicz, J. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 296-302.
  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis.
  • BenchChem. (n.d.). Deuterated Internal Standards: The Gold Standard in Mass Spectrometry.
  • ResolveMass Laboratories. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Odo, I. A. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research -GRANTHAALAYAH.
  • Gallo-Hendrikx, E., et al. (2009). PHA665752, a small-molecule inhibitor of c-Met, inhibits hepatocyte growth factor-stimulated migration and proliferation of c-Met-positive neuroblastoma cells. BMC Cancer, 9, 419. Available from: [Link]

  • McDermott, B. A., et al. (2008). A selective small molecule inhibitor of c-Met, PHA-665752, reverses lung premalignancy induced by mutant K-ras. Molecular Cancer Therapeutics, 7(2), 469-477. Available from: [Link]

  • Dembowski, K., & Giebułtowicz, J. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 296-302. Available from: [Link]

  • Hsieh, Y. S., et al. (2024). PHA-665752's Antigrowth and Proapoptotic Effects on HSC-3 Human Oral Cancer Cells. International Journal of Molecular Sciences, 25(5), 2901. Available from: [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Available from: [Link]

  • Li, Y., et al. (2025). The role and research progress of the MET signalling pathway in targeted therapy for osteosarcoma. Frontiers in Oncology. Available from: [Link]

  • ResolveMass Laboratories. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of PHA-665752-d8 Hydrate

Welcome, valued research professional. This guide provides essential, field-tested procedures for the safe and compliant disposal of PHA-665752-d8 Hydrate.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, valued research professional. This guide provides essential, field-tested procedures for the safe and compliant disposal of PHA-665752-d8 Hydrate. As a potent, selective, and ATP-competitive c-Met inhibitor, this compound requires meticulous handling not only during experimentation but also through its entire lifecycle to final disposal.[1][2] Adherence to these protocols is paramount for ensuring personnel safety, environmental protection, and regulatory compliance.

Our philosophy extends beyond simply supplying a product; we are committed to empowering your research with the knowledge to maintain a safe and efficient laboratory environment. This document is structured to provide a clear, logical framework for managing waste streams generated from the use of PHA-665752-d8 Hydrate, grounded in established safety principles and regulatory standards.

Hazard Identification and Core Safety Principles

Before outlining disposal procedures, it is crucial to understand the inherent characteristics of PHA-665752-d8 Hydrate. Its chemical structure and biological activity dictate the necessary safety precautions.

  • Potent Biological Activity : As a kinase inhibitor used in cancer research, PHA-665752-d8 Hydrate is designed to be biologically active at low concentrations.[3][4] Although some safety data sheets (SDS) may not classify the pure substance as hazardous under GHS, it is best practice to handle all potent, investigational compounds as potentially hazardous drugs (HDs).[5]

  • Halogenated Organic Compound : The presence of two chlorine atoms on the benzylsulfonyl group classifies PHA-665752-d8 Hydrate as a halogenated organic compound.[6] This is a critical detail for waste segregation, as halogenated wastes require specific disposal methods, typically high-temperature incineration, and are significantly more expensive to manage than non-halogenated waste.[7][8]

  • Aquatic Toxicity : While data for the deuterated hydrate form is specific, analogous compounds are often classified as very toxic to aquatic life with long-lasting effects. Therefore, under no circumstances should this compound or its solutions be disposed of via the sanitary sewer system.[8][9][10]

These characteristics form the basis of our disposal strategy, which is governed by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[11][12][13]

Hazard Profile Overview

Caption: Core hazard profile for PHA-665752-d8 Hydrate.

Personal Protective Equipment (PPE) for Disposal Operations

Proper PPE is the first line of defense against chemical exposure. All waste handling and disposal activities must be performed with the appropriate level of protection.

PPE ItemSpecification and Rationale
Gloves Double-gloving with nitrile or "chemotherapy" gloves is required. This provides a barrier against direct skin contact. Gloves must be inspected before use and changed immediately if contaminated or punctured.[14]
Eye Protection ANSI-rated safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes of liquid waste.
Lab Coat/Gown A low-permeability, closed-front gown with tight-fitting cuffs should be worn to protect skin and clothing from contamination.[14]
Work Location All transfers of liquid waste must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[10]

Step-by-Step Disposal Protocols

The proper disposal route for PHA-665752-d8 Hydrate depends on its form. The following protocols detail the procedures for three distinct waste streams.

Protocol A: Unused or Expired Solid Compound (Bulk Waste)

This protocol applies to the original product vial containing the pure, solid compound.

  • Do Not Discard as Normal Trash : The pure compound must be treated as a hazardous chemical waste.

  • Secure Packaging : If possible, keep the material in its original, clearly labeled vial. If repackaging is necessary, use a well-sealed, compatible container.

  • Labeling : Attach a "Hazardous Waste" tag, available from your institution's Environmental Health & Safety (EHS) department.[13][15] Clearly write the full chemical name: (R,Z)-5-(2,6-dichlorobenzylsulfonyl)-3-((3,5-dimethyl-4-(2-(pyrrolidin-1-ylmethyl)pyrrolidine-1- carbonyl)-1H-pyrrol-2-yl)methylene)indolin-2-one-d8 Hydrate. Do not use abbreviations.[13][15]

  • Storage : Store the container in a designated and secure Satellite Accumulation Area (SAA) within your laboratory.[15]

  • Arrange Pickup : Contact your EHS office to schedule a hazardous waste pickup, following their specific procedures.[13]

Protocol B: Contaminated Liquid Solutions (Bulk Halogenated Waste)

This is the most common waste stream, including stock solutions (e.g., in DMSO), working solutions, and contaminated media.

  • Dedicated Waste Container : Use a designated "Halogenated Organic Waste" container provided by or approved by your EHS department. This container must be made of a compatible material and have a secure, screw-top lid.[7][10]

  • Strict Segregation :

    • DO add all solutions containing PHA-665752-d8 Hydrate to this container.

    • DO NOT mix this waste with non-halogenated solvents.[8] This prevents cross-contamination and avoids unnecessary, costly disposal of the entire non-halogenated waste stream.

    • DO NOT add strong acids, bases, or oxidizers to the solvent waste container.[16]

  • Labeling : As soon as the first drop of waste is added, label the container.[10] The label must include:

    • The words "Hazardous Waste" and "Halogenated Organic Waste".[10][13]

    • A complete list of all constituents and their estimated percentages (e.g., DMSO: ~99%, PHA-665752-d8 Hydrate: <1%, Water: <1%).[15]

  • Safe Handling : Conduct all waste transfers inside a chemical fume hood. Keep the waste container closed at all times except when actively adding waste.[10][15] Do not leave a funnel in the opening.[15]

  • Storage and Disposal : Store the container in your lab's SAA, preferably within secondary containment. When the container is 90% full, request a pickup from EHS.[15]

Protocol C: Contaminated Labware and PPE (Trace Cytotoxic Waste)

This stream includes items with residual contamination, such as pipette tips, serological pipettes, centrifuge tubes, gloves, gowns, and bench paper.

  • Designated Container : Dispose of all trace-contaminated solid items into a dedicated, puncture-proof container clearly labeled for "Cytotoxic Waste" or "Trace Chemotherapy Waste".[17][18] These containers are often yellow or otherwise specifically marked for incineration.[17]

  • Segregation : Do not mix this waste with regular trash, biohazardous "red bag" waste (unless it is also infectious), or sharps waste. While contaminated sharps (needles, scalpels) are also cytotoxic waste, they must first go into a designated sharps container before being placed in the larger cytotoxic waste bin.[18]

  • Handling : Do not overfill containers. Once full, securely seal the container.

  • Disposal : The sealed container should be disposed of through your institution's hazardous waste program, which will ensure it is sent for incineration in accordance with federal and state regulations.[5][17]

Disposal Decision Workflow

To simplify the process, follow this decision tree for proper waste segregation and disposal.

Disposal_Workflow Start Identify Waste Containing PHA-665752-d8 Hydrate WasteType What is the form of the waste? Start->WasteType Solid Unused/Expired Solid Compound WasteType->Solid Solid Liquid Contaminated Liquid Solution (e.g., in DMSO, media) WasteType->Liquid Liquid Labware Contaminated Labware & PPE (Tips, tubes, gloves) WasteType->Labware Solid Labware Container1 Secure in original vial or compatible sealed container. Solid->Container1 Container2 Collect in dedicated 'Halogenated Organic Waste' container. Liquid->Container2 Container3 Collect in dedicated 'Cytotoxic Waste' bin (for incineration). Labware->Container3 Label1 Label as 'Hazardous Waste' with full chemical name. Container1->Label1 Label2 Label as 'Hazardous Waste' and list all constituents (e.g., DMSO, PHA-665752). Container2->Label2 End Arrange pickup by EHS Container3->End Label1->End Label2->End

Caption: Decision workflow for segregating PHA-665752-d8 Hydrate waste.

By implementing these scientifically-grounded and regulation-aligned procedures, you build a self-validating system of safety and compliance in your laboratory. This not only protects you and your colleagues but also ensures the integrity of your research environment.

References

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